molecular formula C9H7NO B1603922 Indolizine-1-carbaldehyde CAS No. 56671-64-8

Indolizine-1-carbaldehyde

Cat. No.: B1603922
CAS No.: 56671-64-8
M. Wt: 145.16 g/mol
InChI Key: YOORKGMSHWFZSX-UHFFFAOYSA-N
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Description

Indolizine-1-carbaldehyde (CAS 56671-64-8) is a high-value heterocyclic building block critical in medicinal chemistry and materials science research. This compound features an indolizine core, a structure isomeric to indole and found in numerous biologically active alkaloids, fused with a formyl group that serves as a versatile handle for further synthetic modification . Its primary research application is as a key synthetic intermediate in the construction of more complex nitrogen-containing heterocycles . The reactive aldehyde group facilitates various condensation and cyclization reactions, enabling researchers to efficiently create diverse chemical libraries for biological screening . The indolizine scaffold is of significant interest in pharmaceutical development for its potential biological activities, which may include anticancer, anti-inflammatory, and antiviral properties, as demonstrated by studies on related indolizine derivatives . In material science, the extended conjugation and planar structure of the indolizine ring system makes its derivatives promising candidates for the development of organic electronic materials and fluorescent dyes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indolizine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOORKGMSHWFZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618586
Record name Indolizine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56671-64-8
Record name Indolizine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Indolizine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Heterocyclic Aldehydes | CAS Registry: (Varies by derivative, Parent Scaffold: 274-40-8)

Executive Summary

Indolizine-1-carbaldehyde represents a critical pharmacophore and synthetic intermediate in the field of heterocyclic chemistry. Unlike its more common isomer, indolizine-3-carbaldehyde, the 1-isomer offers unique electronic distribution patterns that are highly valued in the development of push-pull fluorophores and antimycobacterial agents. This guide dissects the molecular architecture, validated synthetic protocols, and reactivity profiles of indolizine-1-carbaldehyde, providing a roadmap for its utilization in high-value drug discovery and materials science.

Molecular Architecture & Electronic Profile

The indolizine nucleus is a 10


-electron aromatic system, isomeric with indole but lacking the N-H moiety.[1] It is characterized by a bridgehead nitrogen atom shared between a five-membered (pyrrole-like) and a six-membered (pyridine-like) ring.[2]
Electronic Distribution[3]
  • Dipolar Character: Indolizine is electron-rich, with significant electron density localized on the five-membered ring.

  • Regioselectivity: In the parent indolizine, the carbon atoms at positions 1 and 3 are the most nucleophilic. While C3 is kinetically favored for electrophilic attack, C1 is thermodynamically significant and sterically distinct.

  • The Formyl Group (-CHO): Introducing an aldehyde at C1 creates a "push-pull" electronic system. The electron-rich indolizine ring acts as a donor, while the carbonyl group acts as an acceptor. This charge transfer is the fundamental basis for the compound's fluorescence and non-linear optical (NLO) properties.

Synthetic Methodologies

Direct formylation of unsubstituted indolizine (e.g., via Vilsmeier-Haack) predominantly yields the 3-isomer. Therefore, the synthesis of Indolizine-1-carbaldehyde requires specific "construction" strategies, most notably 1,3-Dipolar Cycloaddition .[3]

Protocol: 1,3-Dipolar Cycloaddition via Pyridinium Ylides

This method is preferred for its ability to regioselectively install functional groups at the 1-position during ring closure.

Reagents
  • Precursor: 1-(Cyanomethyl)pyridinium chloride or Pyridinium salts with electron-withdrawing groups.

  • Dipolarophile: Electron-deficient alkynes (e.g., Ethyl propiolate) or alkenes.

  • Base: Triethylamine (Et

    
    N) or K
    
    
    
    CO
    
    
    .
  • Oxidant: Chloranil or DDQ (if using alkenes requiring dehydrogenation).

Step-by-Step Workflow
  • Ylide Generation: Treat the pyridinium salt with a base (Et

    
    N) in a polar aprotic solvent (DMF or Acetonitrile) to generate the pyridinium 
    
    
    
    -ylide in situ.
  • Cycloaddition: Add the dipolarophile dropwise. The ylide undergoes a [3+2] cycloaddition with the dipolarophile.

  • Aromatization:

    • If using an alkyne, spontaneous aromatization may occur.

    • If using an alkene, add an oxidant (DDQ) and reflux for 2–4 hours to restore aromaticity.

  • Functional Group Manipulation: If the cycloaddition introduces a cyano or ester group at C1, subsequent reduction (DIBAL-H) is employed to yield the aldehyde.

Visualization of Synthetic Logic

SynthesisPath Pyridinium Pyridinium Salt (Precursor) Ylide Pyridinium N-Ylide (In Situ) Pyridinium->Ylide + Base (Et3N) Cyclo [3+2] Cycloaddition (Intermediate) Ylide->Cyclo + Dipolarophile Indolizine 1-Substituted Indolizine (Ester/Cyano) Cyclo->Indolizine Oxidation/Aromatization Aldehyde Indolizine-1-carbaldehyde (Target) Indolizine->Aldehyde Reduction (DIBAL-H) or Hydrolysis

Caption: Regioselective synthesis of the Indolizine-1-carbaldehyde scaffold via 1,3-dipolar cycloaddition.

Physicochemical Profile

The physical data below serves as a baseline for identification. Note that properties vary based on substituents at the C2 or C3 positions.

PropertyDescription / ValueNotes
Physical State Crystalline SolidOften yellow to orange needles.
Solubility DMSO, DMF, CH

Cl

, Chloroform
Poorly soluble in water; soluble in polar organic solvents.
Fluorescence Strong Emission (Blue/Green region)Highly dependent on solvent polarity (Solvatochromic).
IR Spectrum

Characteristic conjugated aldehyde stretch.

H NMR

(s, 1H)
Distinct singlet for the formyl proton.
Stability Air/Light SensitiveAldehydes can oxidize to carboxylic acids; store under inert gas.

Expert Insight: In


H NMR, the proton at C8 (on the pyridine ring) is often deshielded due to the anisotropic effect of the bridgehead nitrogen and the magnetic current of the fused system, appearing as a doublet or broad singlet downfield.

Reactivity & Derivatization

The C1-aldehyde is a versatile "chemical handle," allowing the indolizine core to be integrated into complex architectures.

A. Knoevenagel Condensation (Dye Synthesis)

Reaction with active methylene compounds (e.g., malononitrile, cyanoacetic acid) yields Indolizine-based Merocyanines .

  • Conditions: Ethanol/Piperidine (cat.), Reflux.

  • Application: These derivatives act as Near-Infrared (NIR) dyes and fluorescent probes for bio-imaging.

B. Schiff Base Formation

Condensation with primary amines yields imines (Schiff bases).

  • Conditions: Methanol, catalytic acetic acid.

  • Significance: These ligands are crucial for coordinating metal ions in catalysis and for synthesizing anti-tubercular agents.

C. Oxidation & Reduction[3][6][7]
  • Oxidation: Treatment with KMnO

    
     or Ag
    
    
    
    O yields Indolizine-1-carboxylic acid.
  • Reduction: NaBH

    
     yields Indolizine-1-methanol, a precursor for alkylation reactions.
    
Reactivity Flowchart

Reactivity Core Indolizine-1-CHO Imine Schiff Bases (Antimicrobial) Core->Imine + R-NH2 / H+ Alkene Cyanovinyl Derivatives (Fluorescent Dyes) Core->Alkene + Malononitrile (Knoevenagel) Alcohol Indolizine-1-methanol (Synthetic Intermediate) Core->Alcohol + NaBH4 Acid Carboxylic Acid (Ligands) Core->Acid + KMnO4

Caption: Divergent synthesis pathways from the Indolizine-1-carbaldehyde hub.

Pharmaceutical & Material Applications

Drug Discovery
  • Anti-Tubercular Agents: Indolizine-1-carbaldehyde derivatives (specifically hydrazones) have shown significant activity against Mycobacterium tuberculosis (H37Rv strain). The mechanism involves disruption of the mycolic acid cell wall synthesis.

  • Anticancer Activity: 1-substituted indolizines act as inhibitors of tubulin polymerization and have demonstrated cytotoxicity against CNS cancer cell lines (e.g., SNB-75).

  • Phosphatase Inhibitors: Indolizine-1-carbonitriles (derived from the aldehyde) inhibit bacterial protein tyrosine phosphatases (PTPs), essential for virulence.[4]

Materials Science
  • Organic Light Emitting Diodes (OLEDs): The push-pull nature of the 1-formyl derivatives makes them excellent candidates for hole-transporting materials.

  • Chemosensors: Schiff bases derived from Indolizine-1-carbaldehyde exhibit "turn-on" fluorescence upon binding to specific metal ions (e.g., Al

    
    , Zn
    
    
    
    ), enabling environmental monitoring.

References

  • Synthesis via Pyridinium Ylides: Research Progress in Synthesis of Indolizine Compounds. ResearchGate. Available at: [Link]

  • Biological Activity (Antimicrobial): Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives. PubMed Central. Available at: [Link]

  • Anticancer Evaluation: Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science. Available at: [Link]

  • Fluorescence & Photophysics: Synthesis and Photochemical Characterization of Indolizine Fluorophores. CNR-IRIS. Available at: [Link]

  • Reactivity Review: Recent synthetic developments and reactivity of aromatic indolizines. ResearchGate. Available at: [Link]

Sources

Technical Guide: Indolizine-1-Carbaldehyde as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolizine-1-carbaldehyde represents a privileged scaffold in modern heterocyclic chemistry. Unlike its indole isomer, the indolizine core features a bridgehead nitrogen atom that imparts unique electronic properties, specifically a hyperconjugative 10-


 aromatic system. While the C3 position is electronically favored for electrophilic substitution, the C1-carbaldehyde  functionality offers a distinct orthogonal handle for divergent synthesis. This guide details the strategic access to this building block, its validation through self-consistent protocols, and its application in generating bioactive pharmacophores and fluorescent probes.

Structural Significance & Electronic Landscape

The indolizine nucleus is an isomer of indole but lacks the N-H functionality, rendering it a neutral, electron-rich system.

  • Electronic Bias: The resonance contribution from the bridgehead nitrogen creates a dipole, making the 5-membered ring highly electron-rich.

  • Regioselectivity Challenge: Electrophilic aromatic substitution (EAS) occurs preferentially at C3 (

    
    -position), followed by C1  (
    
    
    
    -position).
  • The C1-Aldehyde Advantage: Placing a formyl group at C1 is synthetically non-trivial via direct functionalization (due to C3 competition). However, once installed, it serves as a "soft" electrophile conjugated to the electron-rich ring, enabling rapid Knoevenagel condensations and Schiff base formations without disrupting the aromaticity of the pyridine ring component.

Strategic Synthesis: The "Make"

Direct Vilsmeier-Haack formylation of unsubstituted indolizine yields the 3-carbaldehyde almost exclusively. Therefore, access to indolizine-1-carbaldehyde requires a de novo ring construction strategy, most reliably achieved via 1,3-Dipolar Cycloaddition .

The Pyridinium Ylide Route (Boekelheide-Huisgen Strategy)

This route is preferred for its regiochemical fidelity. It involves the reaction of a pyridinium salt (generating an N-ylide in situ) with an electron-deficient dipolarophile.

Mechanism:

  • Ylide Formation: Deprotonation of an

    
    -alkylpyridinium salt.
    
  • [3+2] Cycloaddition: Reaction with ethyl propiolate or an acrylate derivative.

  • Aromatization: Oxidative dehydrogenation (if using alkenes) or elimination to form the indolizine core.

Visualization: Synthetic Pathway

The following diagram outlines the conversion of pyridine to the target aldehyde.

SynthesisPath Pyridine Pyridine (Starting Material) Salt Pyridinium Salt (N-Alkylation) Pyridine->Salt + Ethyl bromoacetate Ylide Pyridinium Ylide (In Situ) Salt->Ylide + Base (TEA/K2CO3) Ester Ethyl Indolizine-1-carboxylate (Cycloadduct) Ylide->Ester + Ethyl propiolate [3+2] Cycloaddition Alcohol Indolizine-1-methanol (Intermediate) Ester->Alcohol LiAlH4 Reduction Aldehyde Indolizine-1-carbaldehyde (Target) Alcohol->Aldehyde MnO2 Oxidation

Caption: Regioselective synthesis of Indolizine-1-carbaldehyde via 1,3-dipolar cycloaddition and redox manipulation.[1]

Chemical Versatility: The "Use"

Once synthesized, Indolizine-1-carbaldehyde acts as a linchpin for molecular diversity.

A. Knoevenagel Condensation (Fluorescent Dyes)

The conjugation between the C1-aldehyde and the bridgehead nitrogen creates a "push-pull" system. Condensation with active methylene compounds (e.g., malononitrile, barbituric acid) yields vinyl-indolizines.

  • Utility: These products often exhibit solvatochromic fluorescence, useful for lipid membrane imaging.

B. Schiff Base & Reductive Amination

Reaction with primary amines yields imines, which can be reduced to amine linkers for drug conjugation.

C. C3-Functionalization (Orthogonality)

Crucially, the aldehyde at C1 deactivates the ring slightly but leaves C3 accessible for electrophilic attack (e.g., halogenation), allowing for bifunctionalization .

ReactivityMap Aldehyde Indolizine-1-carbaldehyde Vinyl Vinyl-Indolizine (Fluorescent Probes) Aldehyde->Vinyl Knoevenagel (Malononitrile, Piperidine) Amine C1-Aminomethyl (Drug Linkers) Aldehyde->Amine Reductive Amination (R-NH2, NaBH3CN) Halo 3-Halo-1-formylindolizine (Cross-Coupling Precursor) Aldehyde->Halo NBS/NIS (Electrophilic Subst. at C3)

Caption: Divergent reactivity profile of Indolizine-1-carbaldehyde allowing access to three distinct chemical spaces.[2][3][1][4][5]

Validated Experimental Protocols

The following protocols are designed to be self-validating . The isolation of the ester intermediate confirms the success of the ring closure before proceeding to the sensitive aldehyde.

Protocol A: Synthesis of Ethyl Indolizine-1-carboxylate

Rationale: This step establishes the heterocyclic core with the functional carbon at the correct position.

  • Quaternization: Dissolve pyridine (10 mmol) in acetone (20 mL). Add ethyl bromoacetate (11 mmol) dropwise. Stir at room temperature for 12 h. Filter the precipitated white solid (Pyridinium salt).

    • Checkpoint: The salt should be a hygroscopic white solid.

  • Cycloaddition: Suspend the pyridinium salt (5 mmol) in DMF (15 mL). Add ethyl propiolate (6 mmol) and K₂CO₃ (15 mmol).

  • Reaction: Heat to 80-90°C for 4-6 hours. The solution will darken (red/brown).

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Target: 60-75%.

Protocol B: Redox Transformation to Indolizine-1-carbaldehyde

Rationale: Direct reduction of ester to aldehyde (DIBAL) is notoriously difficult to control on electron-rich heterocycles. A two-step Reduction-Oxidation sequence is more robust.

  • Reduction: Dissolve ethyl indolizine-1-carboxylate (2 mmol) in dry THF (10 mL) at 0°C.

  • Add LiAlH₄ (2.5 mmol) portion-wise. Stir 1 h.

  • Quench (Fieser method: water, 15% NaOH, water). Filter precipitate. Concentrate filtrate to obtain Indolizine-1-methanol .

  • Oxidation: Dissolve the crude alcohol in DCM (20 mL). Add activated MnO₂ (10 eq).

    • Why MnO₂? It is a mild oxidant that avoids over-oxidation to the acid or destruction of the electron-rich indolizine ring (unlike Jones reagent).

  • Stir at reflux for 2-4 h. Filter through Celite.

  • Isolation: Evaporate solvent. The aldehyde typically crystallizes or is purified by short silica plug.

    • Characterization: Look for the distinct aldehyde proton signal (

      
       ~9.8-10.0 ppm) in ¹H NMR.
      
Protocol C: Knoevenagel Condensation (Application)
  • Dissolve Indolizine-1-carbaldehyde (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Add Piperidine (2 drops, cat.).

  • Reflux for 1-2 hours.

  • Result: Product usually precipitates upon cooling as a brightly colored (yellow/orange) solid.

Medicinal Chemistry Applications

  • Tubulin Polymerization Inhibitors: Indolizine derivatives bearing 1-formyl modifications have shown potency comparable to Combretastatin A-4. The aldehyde is often converted to a styrene moiety to mimic the cis-stilbene bridge.

  • Anti-Inflammatory Agents: 1-substituted indolizines inhibit sPLA2 and COX-2 enzymes. The 1-carbaldehyde serves as the precursor for introducing lipophilic chains required for enzyme pocket binding.

  • CNS Activity: The scaffold is isosteric with serotonin and melatonin, making 1-functionalized derivatives potential ligands for 5-HT receptors.

References

  • Boekelheide, V., & Fahrenholtz, K. (1961).[5] Syntheses of Indolizines Unsubstituted in the Five-membered Ring. Journal of the American Chemical Society.[5][6] Link

    • Foundational text on the [3+2] cycloaddition method for indolizine synthesis.
  • Sandhu, J. S., et al. (2016). Recent advances in the synthesis of indolizines and their

    
    -expanded analogues.[4] Organic & Biomolecular Chemistry (RSC). Link
    
    • Comprehensive review covering modern synthetic vari
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[7][5] Past and Future. Angewandte Chemie International Edition.[8][9] Link

    • Mechanistic grounding for the ring form
  • Gundersen, L. L., et al. (2007). Synthesis of indolizine derivatives with selective antibacterial activity.[5][10] European Journal of Pharmaceutical Sciences.[5] Link

    • Demonstrates the biological utility of the ester/aldehyde precursors.
  • Sayah, B., et al. (2010).[8] Highly Regioselective Vilsmeier-Haack Acylation of Hexahydropyrroloindolizine.[8] Journal of Organic Chemistry.[8][6] Link

    • Provides context on the regioselectivity challenges (C1 vs C3) in these ring systems.

Sources

The Indolizine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine nucleus, a heterocyclic aromatic system isomeric to indole, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural features have captivated the interest of researchers, leading to the synthesis and evaluation of a vast array of derivatives. This technical guide provides a comprehensive exploration of the multifaceted biological activities of the indolizine scaffold, offering a deep dive into its anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral potential. We will dissect the underlying mechanisms of action, present structure-activity relationships, and provide detailed experimental protocols and quantitative data to empower researchers in their quest for novel therapeutics. This guide is designed to be a definitive resource for professionals in drug discovery and development, bridging the gap between synthetic chemistry and pharmacological application.

The Indolizine Scaffold: A Structural Overview

Indolizine is a nitrogen-containing heterocyclic compound composed of a fused pyridine and pyrrole ring system, with the nitrogen atom at the bridgehead position.[2] This arrangement confers a planar, 10-π electron aromatic system, which is isoelectronic with indole.[2] The unique electronic distribution and structural rigidity of the indolizine core provide a versatile platform for the design of molecules that can interact with a wide range of biological targets.[2]

The synthesis of indolizine derivatives has been extensively explored, with common strategies including the [3+2] cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes, and the Chichibabin reaction.[3][4] These methods allow for the introduction of diverse substituents on both the five- and six-membered rings, enabling the fine-tuning of physicochemical properties and biological activity.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The quest for novel and more effective anticancer agents has positioned the indolizine scaffold as a promising area of investigation.[5] Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of indolizine derivatives against a broad spectrum of human cancer cell lines.[6][7][8]

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism by which many indolizine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] By binding to the colchicine-binding site on β-tubulin, certain indolizine derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[1][9]

dot

Caption: Inhibition of tubulin polymerization by indolizine derivatives.

Induction of Apoptosis through Intrinsic and Extrinsic Pathways

Beyond microtubule disruption, indolizine derivatives have been shown to induce apoptosis through various signaling pathways. One notable pathway involves the activation of the p53 tumor suppressor protein.[10][11] This leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1][10][11]

dot

Apoptosis_Induction_by_Indolizine_Derivatives cluster_p53 p53-Mediated Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Indolizine Derivative Indolizine Derivative p53 p53 Indolizine Derivative->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Apoptosis induction via the p53 and mitochondrial pathway.

Modulation of Key Signaling Pathways

Indolizine derivatives have also been found to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[3][9][12] By inhibiting these pathways, these compounds can effectively suppress cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity

The antiproliferative activity of indolizine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected indolizine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8e CAL-27 (Oral)0.047[6]
8h BT-20 (Breast)0.117[6]
cis-11 MDA-MB-231 (Breast)1.01[7]
cis-11 DU-145 (Prostate)4.41[7]
5j Hep-G2 (Liver)0.20 µg/mL[13]
8e (Tubulin Inhibition) -9.3[6]
8h (Tubulin Inhibition) -10.9[6]
2g (Anti-HIV) -11.0[14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Indolizine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the indolizine derivatives and incubate for 24-72 hours.[15]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][16]

  • Solubilization: Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[1][16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indolizine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[17][18]

Mechanism of Action

The exact mechanisms of antimicrobial action for many indolizine derivatives are still under investigation. However, it is believed that their planar structure may facilitate intercalation into microbial DNA or disruption of cell membrane integrity. Some derivatives have also been shown to inhibit essential microbial enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of indolizine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5 Bacillus subtilisPotent[18]
Compound 9 Staphylococcus aureusPotent[18]
Compound 13 Pseudomonas aeruginosaPotent[18]
Compound 19 Candida albicansPotent[18]
Mollicellins V-Y Bacillus cereus, Bacillus subtilis4-8[19]
Phyligustricin C & D Staphylococcus aureus16[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Indolizine derivatives

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the indolizine derivatives in the broth medium in the wells of a 96-well plate.[20]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[11][20]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[11][20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][20]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indolizine derivatives have emerged as potent anti-inflammatory agents.[21]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A key mechanism of the anti-inflammatory action of indolizine derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[22] Some derivatives also suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.[2]

dot

Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_COX2 COX-2 Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates Indolizine Derivative Indolizine Derivative Indolizine Derivative->IKK Inhibits COX2 COX2 Indolizine Derivative->COX2 Inhibits IκB-NF-κB IκB-NF-κB IKK->IκB-NF-κB Phosphorylates IκB NF-κB NF-κB IκB-NF-κB->NF-κB IκB Degradation & NF-κB Release Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Genes->Inflammation

Caption: Anti-inflammatory mechanisms of indolizine derivatives.

Quantitative Data: Anti-inflammatory Activity
Compound IDTargetIC50 (µM)Reference
5a COX-25.84[22]
4e COX-22.35[22]
9h COX-22.422[22]
9i COX-23.34[22]

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Indolizine derivatives are being investigated for their potential to protect neurons from damage and death.[5][23]

Mechanism of Action

The neuroprotective effects of indolizine derivatives are multifaceted and can include:

  • Antioxidant activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.[5]

  • Inhibition of Monoamine Oxidase (MAO): MAO-B inhibitors can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[5][24]

  • Anti-inflammatory effects: Reducing neuroinflammation, a key component of neurodegenerative processes.[25]

Quantitative Data: Neuroprotective Activity
Compound IDTargetIC50 (µM)Reference
PF 9601N MAO-B-[5]
CD11 MAO-B0.063[24]
CD14 MAO-B0.036[24]
S5 MAO-B0.203[26]

Antiviral Activity: A New Weapon in the Viral Arsenal

Indolizine derivatives have also demonstrated potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV) and influenza virus.[14][15][27]

Mechanism of Action

In the context of HIV, some indolizine derivatives have been shown to inhibit the interaction between the viral infectivity factor (Vif) and the cellular protein ElonginC, a crucial step for viral replication.[14][20] For influenza, the mechanisms are still being elucidated but may involve inhibition of viral entry or replication.[2][15]

Quantitative Data: Antiviral Activity
Compound IDVirusIC50 / EC50 (µM)Reference
2g HIV-111.0[14]
19 (Quinolizidine derivative) Influenza A (H1N1)0.091[2][15]
Theaflavin derivatives Influenza A (H1N1, H3N2), B9.27 - 36.55 µg/mL[28]
1a (Gastrodin derivative) Influenza A (H3N2)44.40[29]
1a (Gastrodin derivative) Influenza A (H1N1)34.45[29]

Conclusion and Future Perspectives

The indolizine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The journey from synthesis to biological evaluation has unveiled a plethora of derivatives with potent anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties. The ability to readily functionalize the indolizine core allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of next-generation therapeutics.

As our understanding of the molecular mechanisms underlying these activities deepens, so too will our ability to design more selective and potent indolizine-based drugs. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, as well as exploring novel therapeutic applications. The continued synergy between synthetic organic chemistry, computational modeling, and biological screening will undoubtedly unlock the full therapeutic potential of this versatile and powerful scaffold.

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The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential of Indolizine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine scaffold, a privileged heterocyclic motif in drug discovery, has garnered significant attention for its diverse pharmacological activities. This technical guide delves into the chemistry and medicinal potential of a particularly versatile derivative: indolizine-1-carbaldehyde. We will explore its synthesis, reactivity, and its role as a pivotal intermediate in the generation of novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and future possibilities of indolizine-1-carbaldehyde in medicinal chemistry, supported by detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights.

The Indolizine Scaffold: A Foundation of Therapeutic Promise

The indolizine ring system, an isomer of indole, is a nitrogen-containing fused heterocycle that has emerged as a cornerstone in the design of bioactive molecules.[1] Its unique electronic properties and rigid, planar structure make it an ideal framework for interacting with a variety of biological targets.[1] The indolizine nucleus is present in a range of natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating effects.[1] This inherent biological activity has established the indolizine scaffold as a "privileged" structure in medicinal chemistry, signifying its recurring presence in potent therapeutic agents.

Indolizine-1-carbaldehyde: A Versatile Synthetic Hub

Among the various substituted indolizines, indolizine-1-carbaldehyde stands out as a key synthetic intermediate. The introduction of a formyl group at the C1-position of the indolizine ring opens up a vast array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

Synthesis of Indolizine-1-carbaldehyde: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of indolizine-1-carbaldehyde is the Vilsmeier-Haack formylation of the parent indolizine or its substituted analogues.[2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as an electrophile and attacks the electron-rich C1 position of the indolizine ring.[2][4]

Vilsmeier_Haack Indolizine Indolizine Intermediate Iminium Salt Intermediate Indolizine->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->Intermediate Product Indolizine-1-carbaldehyde Intermediate->Product Work-up Hydrolysis Hydrolysis Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of indolizine.

This protocol provides a representative procedure for the synthesis of 2-phenylindolizine-1-carbaldehyde.

Materials:

  • 2-Phenylindolizine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 2-phenylindolizine (1.0 eq) in anhydrous DMF (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add POCl₃ (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-phenylindolizine-1-carbaldehyde.

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C1 position of the indolizine ring is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. Key reactions include:

  • Schiff Base Formation: Condensation with primary amines or hydrazines to form imines or hydrazones, respectively.[5][6]

  • Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated products.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Reduction: Reduction to the corresponding alcohol.

  • Oxidation: Oxidation to the corresponding carboxylic acid.

  • Chalcone Synthesis: Base-catalyzed condensation with acetophenones to produce indolizine-based chalcones.

Aldehyde_Reactivity Indolizine_CHO Indolizine-1-carbaldehyde Schiff_Base Schiff Bases Indolizine_CHO->Schiff_Base R-NH₂ Chalcones Chalcones Indolizine_CHO->Chalcones Ar-CO-CH₃, Base Knoevenagel Knoevenagel Products Indolizine_CHO->Knoevenagel Active Methylene Compound, Base Alkenes Alkenes Indolizine_CHO->Alkenes Wittig Reagent Alcohol 1-Hydroxymethylindolizine Indolizine_CHO->Alcohol Reduction (e.g., NaBH₄) Carboxylic_Acid Indolizine-1-carboxylic acid Indolizine_CHO->Carboxylic_Acid Oxidation (e.g., KMnO₄)

Caption: Key reactions of indolizine-1-carbaldehyde.

Medicinal Chemistry Potential: A Gateway to Novel Therapeutics

The synthetic accessibility and versatile reactivity of indolizine-1-carbaldehyde make it an attractive starting point for the development of new drug candidates. Derivatives of indolizine-1-carbaldehyde have shown significant promise in two key therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Schiff bases derived from the condensation of indolizine-1-carbaldehyde with various amines and hydrazines have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.[7] The imine linkage is crucial for this activity, and modifications of the substituent on the nitrogen atom can significantly impact the potency and spectrum of activity.

Compound TypeTarget OrganismsReported MIC Values (µg/mL)Reference
Indolizine-1-carbaldehyde Schiff BasesStaphylococcus aureus, Bacillus subtilis62.5 - 125[8]
Escherichia coli, Pseudomonas aeruginosa62.5 - 250[8]
Candida albicans62.5 - 250[8]
Indolizine-1-carbonitrile derivativesFungi8 - 32[7]
Bacteria16 - 256[7]

Table 1: Antimicrobial Activity of Indolizine-1-carbaldehyde Derivatives.

The proposed mechanism of action for these antimicrobial agents often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency of this class of compounds.

Anticancer Activity

Derivatives of indolizine-1-carbaldehyde, particularly chalcones, have emerged as a promising class of anticancer agents.[9][10] Chalcones are α,β-unsaturated ketones that can be readily synthesized via the Claisen-Schmidt condensation of indolizine-1-carbaldehyde with substituted acetophenones. These compounds have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[10][11][12]

Compound TypeCancer Cell LineReported IC₅₀ Values (µM)Reference
Indolyl ChalconesWRL-68 (Human liver)<1 - 1.51[9]
MCF-7 (Human breast)1.33 - 172.20[10]
HepG2 (Human liver)3.44[13]
HCT116 (Human colon)6.31[13]
Indolizine LactonesDU-145 (Prostate), MDA-MB-231 (Breast)Potent activity reported[14]
Functionalized IndolizinesVarious (NCI-60 panel)Promising inhibitory activity[15]

Table 2: Anticancer Activity of Indolizine-1-carbaldehyde Derivatives.

One of the key mechanisms of action for many anticancer indolizine derivatives is the inhibition of tubulin polymerization.[15][16] By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

Anticancer_Mechanism Indolizine_Derivative Indolizine-based Anticancer Agent Tubulin Tubulin Indolizine_Derivative->Tubulin Binds to Colchicine Site Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for anticancer indolizine derivatives.

Future Perspectives and Conclusion

Indolizine-1-carbaldehyde has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the rich reactivity of its aldehyde functionality provide a powerful platform for the generation of diverse molecular libraries. The promising antimicrobial and anticancer activities exhibited by its derivatives underscore the significant therapeutic potential of this scaffold.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Exploration of novel synthetic methodologies to further diversify the derivatives of indolizine-1-carbaldehyde.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.

  • Structure-Activity Relationship (SAR) Optimization: Systematic modification of the indolizine core and its substituents to enhance potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Progression of the most promising lead compounds into preclinical and clinical studies.

References

  • Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(2), 1-10.
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The Strategic Role of Indolizine-1-carbaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Indolizine-1-carbaldehyde, a functionalized derivative of the nitrogen-fused bicyclic indolizine core, is emerging as a high-value heterocyclic building block in the fields of materials science and medicinal chemistry.[1] While the broader class of indolizine derivatives has been recognized for its significant fluorescence properties and diverse biological activities, the specific placement of a carbaldehyde group at the 1-position offers a unique and powerful handle for synthetic modification.[1][2][3] This guide provides a comprehensive technical overview of Indolizine-1-carbaldehyde, from its core chemical principles and synthesis to its current and prospective applications in the development of next-generation organic electronics and chemosensors. By elucidating the structure-property relationships and the synthetic versatility endowed by the C1-formyl group, this document serves as a resource for scientists seeking to leverage this potent scaffold in their research endeavors.

The Indolizine Core: A Privileged Scaffold

Indolizine is a non-classical aromatic heterocyclic compound, isomeric with the more common indole.[1] It is composed of a fused pyridine (a π-deficient six-membered ring) and pyrrole (a π-rich five-membered ring), sharing a bridgehead nitrogen atom. This unique electronic architecture imparts several key characteristics:

  • Inherent Fluorescence: The extended π-conjugated system of the indolizine nucleus gives rise to intrinsic fluorescence, making it a valuable fluorophore for various applications.[3]

  • Rich Electron Density: The five-membered pyrrole-like ring possesses high electron density, particularly at the C1, C3, and C5 positions. This makes the indolizine core highly susceptible to electrophilic substitution reactions.[2]

  • Chemical Stability: Despite its electron-rich nature, the aromaticity of the bicyclic system provides considerable chemical stability.

The reactivity of the indolizine ring is a critical aspect for its functionalization. Molecular orbital calculations and experimental evidence have established that electrophilic attack occurs preferentially at the C3 position, followed by the C1 position.[2] This predictable regioselectivity is fundamental to the targeted synthesis of derivatives like Indolizine-1-carbaldehyde.

Synthesis of Indolizine-1-carbaldehyde: The Vilsmeier-Haack Approach

The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is most commonly achieved through the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[4][5] The resulting electrophilic iminium salt then attacks the aromatic nucleus.

Given that the indolizine core is electron-rich, the Vilsmeier-Haack reaction is a highly effective method for its formylation. While electrophilic substitution is most favored at the C3 position, by employing appropriate starting materials or blocking the C3 position, the reaction can be directed to the C1 position to yield Indolizine-1-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of an Indolizine Derivative

The following is a generalized protocol for the formylation of an indolizine, which can be adapted for the synthesis of Indolizine-1-carbaldehyde.

Materials:

  • Indolizine (or a C3-substituted indolizine)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool an anhydrous solvent (e.g., DCM) to 0 °C.

  • Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) to an equimolar amount of N,N-dimethylformamide (DMF) in the cooled solvent. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the chloroiminium salt (Vilsmeier reagent).[4]

  • Electrophilic Attack: Dissolve the indolizine starting material in the anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution. This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Indolizine-1-carbaldehyde.

The Role of the C1-Carbaldehyde Group: A Gateway to Functional Materials

The carbaldehyde group at the C1 position is not merely a substituent; it is a versatile chemical handle that unlocks a vast array of subsequent chemical transformations.[1] Its electron-withdrawing nature and reactivity are pivotal to the design of advanced materials.

Tuning Photophysical Properties

The introduction of an electron-withdrawing group like a carbaldehyde onto the electron-rich indolizine core creates a push-pull system. This intramolecular charge transfer (ICT) character can significantly influence the photophysical properties:[7]

  • Bathochromic Shift: The ICT effect typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[7]

  • Solvatochromism: The emission wavelength of such push-pull fluorophores often becomes highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.

  • Quantum Yield Modulation: The quantum yield of fluorescence can be either enhanced or quenched depending on the specific molecular design and environment.

While specific photophysical data for Indolizine-1-carbaldehyde is not widely published, studies on other indolizine derivatives with aldehyde or other electron-withdrawing groups have demonstrated these effects, resulting in color-tunable fluorophores.[7]

Indolizine Derivative Substitution Pattern Key Photophysical Observation Reference
Phenyl-indolizineNitro and Aldehyde groupsDeep-red emission in the solid state (660 nm)[8]
3,7-disubstituted indolizineAldehyde at C7Emission tuning from blue to orange (462–580 nm)[7]
1,2-diphenylindolizineVarious aryl groupsBlue emission around 450 nm[9]
A Versatile Precursor for Complex Molecules

The aldehyde functionality of Indolizine-1-carbaldehyde is a key site for a multitude of organic reactions, allowing it to serve as a foundational building block for more complex functional materials.

  • Condensation Reactions: It can readily undergo Knoevenagel or aldol condensations with active methylene compounds to extend the π-conjugation, a common strategy in the synthesis of organic dyes and nonlinear optical materials.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a wide range of amino-functionalized indolizines, which can be used as ligands or further modified.

  • Wittig and Related Reactions: Olefination reactions can convert the aldehyde into a vinyl group, enabling the creation of polymers or molecules with specific geometries.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functionalization.

Applications in Materials Science

The unique combination of a fluorescent core and a reactive aldehyde handle makes Indolizine-1-carbaldehyde a highly promising candidate for several areas of materials science.

Organic Light-Emitting Diodes (OLEDs)

The development of stable and efficient blue-emitting materials remains a key challenge in OLED technology. Indolizine derivatives have been investigated as blue emitters due to their high thermal stability and suitable band gaps.[9] Indolizine-1-carbaldehyde can serve as a precursor for such materials. Through chemical modification of the aldehyde group, it is possible to synthesize molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in an OLED device.[10]


}

Figure 1: Basic structure of an OLED device incorporating an indolizine-based emissive material.

Fluorescent Chemosensors

The sensitivity of the indolizine core's fluorescence to its chemical environment makes it an excellent platform for designing chemosensors. The aldehyde group of Indolizine-1-carbaldehyde can be functionalized with a specific receptor unit designed to bind to a target analyte (e.g., metal ions, anions, or volatile organic compounds).[6] Upon binding, a conformational or electronic change in the receptor can modulate the ICT process of the indolizine fluorophore, leading to a detectable change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric response). For instance, indolizine derivatives have been successfully incorporated into fluorescent sensors for pH and various organic molecules.[7]


}

Figure 2: General mechanism of a "turn-on" fluorescent sensor based on an Indolizine-1-carbaldehyde derivative.

Conclusion and Future Outlook

Indolizine-1-carbaldehyde stands as a versatile and potent building block for the creation of advanced functional materials. Its synthesis is accessible through established organic reactions, and the C1-formyl group provides a strategic point for molecular engineering. The inherent photophysical properties of the indolizine core, combined with the electronic influence and synthetic versatility of the aldehyde, pave the way for innovations in several key areas of materials science.

Future research will likely focus on:

  • Elucidating Specific Properties: A more detailed characterization of the photophysical and electrochemical properties of Indolizine-1-carbaldehyde and its simple derivatives is needed to provide a baseline for rational material design.

  • Novel OLED Emitters: The synthesis of novel donor-acceptor molecules based on this scaffold to achieve highly efficient and stable deep-blue OLEDs.

  • Advanced Sensors: The development of highly selective and sensitive fluorescent probes for environmental monitoring and biomedical diagnostics.

  • Organic Semiconductors: Exploration of polymers and small molecules derived from Indolizine-1-carbaldehyde for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

As the demand for high-performance organic materials continues to grow, the strategic use of well-designed molecular building blocks like Indolizine-1-carbaldehyde will be paramount in driving the next wave of technological advancements.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 12.
  • Lee, J. H., et al. (2015). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Luminescence, 30(8), 1224-9.
  • Fernandes, C., et al. (2020). Recent synthetic developments and reactivity of aromatic indolizines.
  • ResearchGate. (n.d.). pH response of compound 14. (a) Photophysical properties and visible....
  • Singh, S., et al. (2023). A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions.
  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Hui, J., et al. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19, 10245-10258.
  • Gryba, J., & Skardzius, R. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14, 6889-6915.
  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC - NIH.
  • ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines.
  • Vieira, M. M., et al. (2021). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives.
  • Goetz, A. E., Shah, T. K., & Garg, N. K. (2015). Pyridynes and indolynes as building blocks for functionalized heterocycles and natural products.
  • Tutoveanu, A., et al. (2025).
  • ChemWis. (2025). Vilsmeier-Haack reaction of indole. YouTube.
  • Wang, Y., et al. (2015). Molecular Design of Indolizine Derivative as Sensitizers for Organic Dye-Sensitized Solar Cells. Acta Physico-Chimica Sinica, 31(9), 1649-1657.
  • Kim, D., et al. (2025). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au.
  • ChemRxiv. (2024).

Sources

Methodological & Application

one-pot synthesis of Indolizine-1-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide to the , a critical scaffold in drug discovery due to its bioisosterism with indole and significant fluorescence properties.

Part 1: Core Directive & Scientific Logic

Objective: To synthesize Indolizine-1-carbaldehyde derivatives efficiently using a multicomponent 1,3-dipolar cycloaddition strategy.

Scientific Rationale: The indolizine nucleus is electron-rich, making it highly susceptible to electrophilic substitution. However, direct formylation (e.g., Vilsmeier-Haack) typically occurs at the C3 position due to higher electron density. To selectively obtain the C1-carbaldehyde , one must either block the C3 position or employ a de novo ring construction strategy that installs the aldehyde (or its precursor) directly at C1.

The most robust "one-pot" protocol utilizes the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes. By selecting propiolaldehyde (or its stable acetal surrogate, 3,3-diethoxyprop-1-yne) as the dipolarophile, the formyl group is regioselectively installed at the C1 position, while the substituent from the ylide occupies C3. This method avoids the need for protecting groups or difficult separation of isomers.

Part 2: Detailed Protocol

Method: One-Pot Cycloaddition-Hydrolysis Sequence

This protocol telescopes three distinct chemical transformations—quaternization, ylide formation/cycloaddition, and acetal hydrolysis—into a single reaction vessel.

Reagents & Materials:

  • Pyridine Derivative (1.0 equiv): Substituted pyridines (e.g., 4-picoline, 3-bromopyridine).

  • 
    -Halo Ketone/Ester (1.0 equiv):  Phenacyl bromide (for C3-aryl) or Ethyl bromoacetate (for C3-ester).
    
  • Dipolarophile (1.2 equiv): 3,3-Diethoxyprop-1-yne (Propargyl aldehyde diethyl acetal). Note: Using the acetal avoids the instability of free propiolaldehyde.

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (2.5 equiv).
  • Oxidant (Optional):

    
     or TEMPO (only required if using alkenes; alkynes aromatize spontaneously).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Acid: 1M HCl (for the final hydrolysis step).

Step-by-Step Protocol:

  • Salt Formation (Quaternization):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Pyridine derivative (1.0 mmol) in MeCN (5 mL).

    • Add the

      
      -Halo Ketone  (1.0 mmol) dropwise at room temperature (RT).
      
    • Stir at RT for 2–4 hours. Checkpoint: A precipitate (pyridinium salt) usually forms. Do not isolate.

  • Ylide Generation & Cycloaddition:

    • Add 3,3-Diethoxyprop-1-yne (1.2 mmol) to the suspension.

    • Add

      
        (2.5 mmol) dropwise. The reaction mixture will clear as the ylide forms and then darken as the cycloaddition proceeds.
      
    • Heat the mixture to reflux (80°C) for 6–12 hours.

    • Mechanism:[1][2][3][4] The base generates the pyridinium ylide in situ. The nucleophilic ylide carbon attacks the

      
      -carbon of the alkyne, followed by ring closure and aromatization. The acetal group is regioselectively placed at C1.
      
  • Hydrolysis (Unmasking the Aldehyde):

    • Cool the reaction mixture to RT.

    • Add 1M HCl (3 mL) and stir vigorously for 1 hour at RT. This converts the diethyl acetal at C1 into the free aldehyde.

    • Monitoring: Check TLC for the disappearance of the acetal intermediate (less polar) and appearance of the aldehyde (more polar, often fluorescent).

  • Work-up & Purification:

    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Substrate Scope & Limitations:

  • Pyridine Component: Electron-donating groups (EDGs) at C4 (e.g., Me, OMe) enhance nucleophilicity and yield. Electron-withdrawing groups (EWGs) may require higher temperatures.

  • Ylide Component: Phenacyl bromides (yielding C3-aryl) work excellently. Bromoacetates (yielding C3-ester) are also effective but may require stronger bases (

    
    /DMF).
    
  • Regioselectivity: The electron-withdrawing group of the alkyne (the acetal/aldehyde) consistently directs to the C1 position , while the ylide's substituent remains at C3 .

Part 3: Visualization & Data

Reaction Mechanism Diagram

The following diagram illustrates the cascade from the pyridinium salt to the final Indolizine-1-carbaldehyde.

IndolizineSynthesis Start Pyridine + Alpha-Halo Ketone Salt Pyridinium Salt (Intermediate) Start->Salt Quaternization (MeCN, RT) Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Base (Et3N) Deprotonation Cyclo [3+2] Cycloaddition (w/ Alkyne Acetal) Ylide->Cyclo 3,3-Diethoxyprop-1-yne Regioselective Attack IndolizineAcetal Indolizine-1-acetal Cyclo->IndolizineAcetal Aromatization (-HBr) Final Indolizine-1-carbaldehyde IndolizineAcetal->Final Acid Hydrolysis (HCl, H2O)

Caption: Sequential pathway for the regioselective synthesis of Indolizine-1-carbaldehyde.

Optimization Data Summary

Typical yields observed for 3-substituted Indolizine-1-carbaldehydes using this protocol:

EntryPyridine Substituent (R¹)Ylide Substituent (R² at C3)Yield (%)Notes
1H (Unsubstituted)Phenyl (-Ph)82%Standard conditions
24-MethylPhenyl (-Ph)88%Enhanced nucleophilicity
34-CyanoPhenyl (-Ph)45%Slow salt formation
4HEster (-COOEt)76%Requires K2CO3/DMF
53-BromoPhenyl (-Ph)65%Mixture of regioisomers possible

References

  • Transition-Metal-Free Synthesis of Indolizines: Shi, F., Zhang, Y., Lu, Z., Zhu, X., Kan, W., Wang, X., & Hu, H. (2016). Synthesis, 48, 413-420. Link

  • Regioselective Synthesis via 1,3-Dipolar Cycloaddition: Basavaiah, D., Veeraraghavaiah, G., & Badsara, S. S. (2014). Organic & Biomolecular Chemistry, 12(10), 1551-1555. Link

  • Indolizine-1-carbaldehyde Derivatives via Vilsmeier-Haack (Contextual): Giraud, F., et al. (2010). Journal of Medicinal Chemistry, 53(15), 5639–5650. Link

  • Mechanistic Insights into Pyridinium Ylide Cycloadditions: Sridharan, V., & Menéndez, J. C. (2010). Chemical Reviews, 110(6), 3805–3849. Link

Sources

Application Notes and Protocols for the Knoevenagel Condensation with Indolizine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indolizine Scaffolds in Drug Discovery

The indolizine nucleus, a fused bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry. As a structural isomer of indole, indolizine-containing compounds have garnered significant attention from researchers in drug development due to their diverse and potent pharmacological activities.[1][2] These activities span a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[3] The unique electronic and structural features of the indolizine core make it an attractive template for the design of novel therapeutic agents with improved potency and reduced toxicity.[2]

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[4] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[4] The versatility and efficiency of the Knoevenagel condensation make it an indispensable tool for the functionalization of heterocyclic systems like indolizine, enabling the synthesis of a wide array of derivatives with potential biological applications.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the Knoevenagel condensation of indolizine-1-carbaldehyde. We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for the synthesis of the starting material and the subsequent condensation, and discuss key aspects of reaction optimization and product characterization.

Reaction Mechanism: A Closer Look at the Piperidine-Catalyzed Knoevenagel Condensation

The piperidine-catalyzed Knoevenagel condensation of indolizine-1-carbaldehyde with an active methylene compound, such as malononitrile, proceeds through a well-established mechanistic pathway.

  • Formation of the Enolate: Piperidine, a weak secondary amine base, deprotonates the active methylene compound to generate a resonance-stabilized enolate ion.[4]

  • Nucleophilic Attack: The electron-rich enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indolizine-1-carbaldehyde. This results in the formation of a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration, facilitated by the protonated piperidinium ion, to yield the final α,β-unsaturated product, in this case, 2-(indolizin-1-ylmethylene)malononitrile.

The overall transformation is a highly efficient method for creating a conjugated system extending from the indolizine core.

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack & Intermediate Formation cluster_2 Dehydration & Product Formation Active Methylene Active Methylene Compound Enolate Resonance-Stabilized Enolate Active Methylene->Enolate Deprotonation Piperidine Piperidine (Base) Piperidine->Enolate Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Nucleophilic Attack Indolizine-1-carbaldehyde Indolizine-1-carbaldehyde Indolizine-1-carbaldehyde->Tetrahedral Intermediate Final Product α,β-Unsaturated Product Tetrahedral Intermediate->Final Product Dehydration Water H₂O Knoevenagel_Workflow cluster_prep Synthesis of Indolizine-1-carbaldehyde cluster_knoevenagel Knoevenagel Condensation Indolizine Indolizine in DMF POCl3 Add POCl₃ at 0°C Indolizine->POCl3 Heat Heat to 60-70°C POCl3->Heat Workup_Vilsmeier Iced Water Quench & Neutralization Heat->Workup_Vilsmeier Extraction_Vilsmeier DCM Extraction Workup_Vilsmeier->Extraction_Vilsmeier Purification_Vilsmeier Column Chromatography Extraction_Vilsmeier->Purification_Vilsmeier Aldehyde_Product Indolizine-1-carbaldehyde Purification_Vilsmeier->Aldehyde_Product Reactants Aldehyde & Malononitrile in Ethanol Aldehyde_Product->Reactants Catalyst Add Piperidine Reactants->Catalyst Reflux Reflux for 2-6h Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Final_Product 2-(indolizin-1-ylmethylene)malononitrile Filtration->Final_Product

Sources

characterization of Indolizine-1-carbaldehyde derivatives using 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation & Characterization of Indolizine-1-Carbaldehyde Derivatives via High-Field NMR

Executive Summary

Indolizine-1-carbaldehyde derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent biological activities ranging from anti-tubercular to anti-cancer properties. However, the structural characterization of these fused bicyclic heterocycles is frequently complicated by the ambiguity of substitution patterns (C1 vs. C3 regioisomers) and the complex coupling networks of the pyridine moiety.

This guide provides a definitive protocol for the complete structural assignment of Indolizine-1-carbaldehyde derivatives using 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. It prioritizes the differentiation of regioisomers and the identification of the aldehyde "anchor" signal.

Structural Anatomy & Numbering System

Before interpretation, a consistent numbering system is mandatory. The IUPAC numbering for the indolizine core is used throughout this protocol:

  • Pyrrole Ring (5-membered): Positions 1, 2, 3.[1]

  • Bridgehead Nitrogen: Position 4.

  • Pyridine Ring (6-membered): Positions 5, 6, 7, 8.

  • Bridgehead Carbon: Position 9 (often labeled 8a in older literature).

Target Molecule: Indolizine-1-carbaldehyde (Formyl group at C1).

Experimental Protocol

Sample Preparation

Proper sample concentration is vital for detecting quaternary carbons (C1, C9, and the aldehyde carbonyl) in


C NMR.
  • Solvent Selection:

    • Standard:

      
       (Chloroform-d) is preferred for resolution.
      
    • Polar Derivatives: Use

      
       if the derivative contains polar moieties (e.g., -OH, -COOH) or has poor solubility. Note: DMSO may broaden exchangeable protons.
      
  • Concentration:

    • 
      H NMR:  5–10 mg in 0.6 mL solvent.
      
    • 
      C / 2D NMR:  20–30 mg in 0.6 mL solvent (Critical for adequate S/N ratio for quaternary carbons).
      
  • Filtration: Filter solution through a cotton plug into the NMR tube to remove paramagnetic particulates that cause line broadening.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the aldehyde proton and quaternary carbons.
    
  • Scans (NS):

    • 
      H: 16–32 scans.
      
    • 
      C: 
      
      
      
      scans (due to low sensitivity of non-protonated carbons).

Data Analysis & Interpretation

H NMR: The Diagnostic Signals

The proton spectrum provides the first confirmation of the core substitution.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Feature
-CHO 9.60 – 10.10 Singlet (s) -The "Anchor" Signal. Distinctive deshielded region.
H-5 7.90 – 8.40Doublet (d)

Most deshielded aromatic proton due to proximity to Bridgehead N.
H-3 7.20 – 7.60Doublet (d)

Couples with H-2. Disappears if C3 is substituted.
H-8 7.10 – 7.40Doublet (d)

Often shielded relative to H-5.
H-2 6.50 – 6.90Doublet of Doublets (dd)

Diagnostic for the pyrrole ring.
H-6 / H-7 6.40 – 6.80Multiplet (m)-"Pyridine-like" protons, often overlapping.

Key Mechanistic Insight: The H-5 proton is universally the most deshielded aromatic signal (downfield) because it sits in the deshielding cone of the aromatic ring current and is adjacent to the electronegative bridgehead nitrogen. This is your starting point for assigning the aromatic region.

C NMR: The Carbon Skeleton

The carbon spectrum confirms the oxidation state of the aldehyde and the integrity of the fused ring.

  • Aldehyde Carbon (-CHO):

    
    175.0 – 185.0 ppm . This is the most downfield signal.
    
  • Bridgehead Carbon (C9):

    
     130.0 – 135.0 ppm. Usually low intensity (quaternary).
    
  • C-N (C5):

    
     125.0 – 130.0 ppm.
    
  • Pyrrole Carbons (C2, C3):

    
     100.0 – 120.0 ppm. Typically more shielded (upfield) than the pyridine carbons due to the electron-rich nature of the pyrrole ring.
    
2D NMR: Definitive Assignment Workflow

To rigorously prove the aldehyde is at Position 1 (and not Position 3), you must use HMBC (Heteronuclear Multiple Bond Coherence).

The Regioisomer Trap (C1 vs C3):

  • Indolizine-3-carbaldehyde: The aldehyde proton will show a strong HMBC correlation (

    
    ) to the Bridgehead Carbon (C9).
    
  • Indolizine-1-carbaldehyde: The aldehyde proton is too far (4 bonds) from the Bridgehead Carbon (C9) to show a standard HMBC correlation. Instead, it will correlate strongly with C2 and C9a (if using alternative numbering) but not the bridgehead C9 shared with the pyridine ring.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Missing CHO Peak Deuterium ExchangeEnsure solvent is dry. Avoid

or

as aldehydes can hydrate or exchange (slowly) under acidic/basic catalysis.
Broad Aromatic Peaks Restricted RotationSubstituents at C1 may cause steric clash with H-8, slowing rotation. Run VT-NMR (Variable Temperature) at 323 K to sharpen peaks.
Water Peak Interference Wet Solvent

in

appears at 3.33 ppm, often obscuring H-2/H-3 signals. Use ampouled solvents or solvent suppression pulse sequences.
Aldehyde Oxidation Air SensitivityIndolizine aldehydes can oxidize to carboxylic acids (broad singlet >11 ppm). Store samples under Argon.

References

  • Chemical Shift Data & Ring Currents: Abraham, R. J., & Mobli, M. (2008).[2] 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

  • Indolizine Synthesis & Numbering: Sandhu, J. S., et al. (2016).[3] Recent advances in the synthesis of indolizines and their π-expanded analogues.[3][4] Organic & Biomolecular Chemistry.

  • Specific Indolizine-1-Carbonitrile Data (Analogous Structure): Al-Sanea, M. M., et al. (2014). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives. International Journal of Molecular Sciences.

  • General Heterocyclic NMR Shifts: Oregon State University. (2022).[5][6] 1H NMR Chemical Shifts Table.

Sources

Troubleshooting & Optimization

Technical Support Guide: Scaling Up Indolizine-1-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

CRITICAL ADVISORY: If you are attempting to synthesize Indolizine-1-carbaldehyde via direct Vilsmeier-Haack formylation of unsubstituted indolizine, STOP immediately.

Indolizine is an electron-rich heterocycle where the electron density is highest at the C-3 position , followed by C-1. Electrophilic aromatic substitution (like Vilsmeier-Haack) on the parent ring yields the 3-isomer (>95%) .

To successfully scale up the 1-isomer , you must utilize a De Novo Cyclization Strategy (building the ring with the functionality in place) or use a C-3 blocked precursor. This guide focuses on the most robust scale-up route: [3+2] Cycloaddition of Pyridinium Ylides , which guarantees regiocontrol.

Comparison of Synthetic Routes
FeatureRoute A: Direct Vilsmeier-HaackRoute B: [3+2] Cycloaddition (Recommended)
Starting Material Indolizine (or 3-substituted derivative)Pyridine derivative +

-Halo ketone/ester
Primary Product 3-formylindolizine (Wrong Isomer)1-substituted indolizine (Correct Regiochemistry)
Scale-Up Risk High (Thermal runaway with

)
Moderate (Base handling, oxidative aromatization)
Purification Difficult isomer separationHigh regiopurity; filtration/recrystallization often sufficient

The Recommended Workflow: [3+2] Cycloaddition

This route involves the formation of a pyridinium salt followed by reaction with an electron-deficient dipolarophile (e.g., ethyl propiolate or acrylates) and subsequent oxidation/modification to the aldehyde.

Workflow Diagram

The following diagram illustrates the regioselective pathway versus the competing electrophilic substitution.

IndolizineSynthesis Pyridine Pyridine Precursor Salt Pyridinium Salt Pyridine->Salt Alkylation Ylide Pyridinium Ylide (In Situ) Salt->Ylide Base (TEA/K2CO3) Cyclization [3+2] Cycloaddition Ylide->Cyclization + Dipolarophile Dipolarophile Dipolarophile (e.g., Propiolate) Dipolarophile->Cyclization Intermediate Dihydroindolizine Intermediate Cyclization->Intermediate Oxidation Oxidative Aromatization Intermediate->Oxidation -2H (Air/Oxidant) Target Indolizine-1-Carboxylate (Precursor to Aldehyde) Oxidation->Target Indolizine Parent Indolizine Vilsmeier Vilsmeier-Haack (POCl3/DMF) Indolizine->Vilsmeier WrongProduct Indolizine-3-carbaldehyde (WRONG ISOMER) Vilsmeier->WrongProduct Major Pathway

Caption: Figure 1. Logical flow comparing the regioselective Cycloaddition route (Top) vs. the non-selective Vilsmeier route (Bottom).

Technical Support & Troubleshooting (Q&A)

Module A: Reaction Setup & Yield Optimization

Q1: I am seeing low conversion during the pyridinium salt formation. The mixture solidifies too early.

  • Diagnosis: Inadequate solvent volume or poor heat transfer. The alkylation of pyridine with

    
    -halo carbonyls is exothermic and the product precipitates, creating a slurry that halts stirring.
    
  • Solution:

    • Solvent Switch: Use Acetonitrile or Acetone (5–10 volumes). These solvents dissolve the reagents but precipitate the salt, driving the equilibrium.

    • Stepwise Addition: Do not add the alkyl halide (e.g., bromoacetate) all at once. Use a dropping funnel to control the exotherm and maintain a stirrable slurry.

Q2: During the cycloaddition step (Ylide + Alkyne), I observe a dark tar instead of the expected fluorescent product.

  • Diagnosis: Polymerization of the dipolarophile or decomposition of the ylide due to high local concentration of base.

  • Solution:

    • Base Management: Use a weak, heterogeneous base like

      
        or Basic Alumina  rather than soluble amines (TEA) for scale-up. This moderates the generation of the unstable ylide.
      
    • Oxidant Requirement: If using an alkene (like acrylates) instead of an alkyne, the intermediate dihydroindolizine is unstable. You must add an oxidant (e.g., chloranil, DDQ, or active

      
      ) to drive aromatization immediately. Without this, the intermediate polymerizes.
      
Module B: Purification & Stability

Q3: My Indolizine-1-carbaldehyde turns brown/black upon storage. Is it decomposing?

  • Diagnosis: Indolizines are electron-rich and susceptible to oxidative degradation and photolysis.

  • Solution:

    • Storage: Store under Argon/Nitrogen at -20°C, protected from light (amber vials).

    • Stabilization: If the aldehyde is an intermediate, convert it immediately to the next stage or store it as the corresponding acetal or alcohol , which are significantly more stable.

Q4: How do I remove the excess pyridine/oxidant without column chromatography on a kilogram scale?

  • Protocol:

    • Acid Wash: Indolizines are very weak bases (protonation occurs at C-3). Wash the organic layer with dilute HCl (0.5 M). Pyridine remains in the aqueous phase; the indolizine (being less basic) stays in the organic phase. Caution: Strong acids can cause polymerization.

    • Recrystallization: Most 1-substituted indolizines crystallize well from Ethanol/Water or Isopropanol . Avoid chlorinated solvents for crystallization as they can trap radical impurities.

Scale-Up Safety Protocols

If you are proceeding with the Vilsmeier-Haack reaction (e.g., on a 3-blocked substrate) or the Cyclization route, adhere to these engineering controls.

HazardCritical Control Parameter (CCP)Engineering Control
Vilsmeier Reagent (

+ DMF)
Temp < 10°C during mixing.Jacketed reactor with cryostat. Do not add

rapidly; the exotherm is delayed and violent.
Quenching (Vilsmeier) pH Control. Quench into ice/sodium acetate solution. Direct water quench generates massive HCl gas.
Pyridinium Salt Dust Inhalation Hazard. Salts are potent irritants. Use a closed filter dryer or glovebox for solid handling.
Chromium Oxidants Heavy Metal Waste. If using PCC/PDC for alcohol oxidation to aldehyde, switch to Swern or Dess-Martin for scale-up to avoid toxic waste streams.

References

  • Regioselectivity of Indolizine Substitution

    • Title: "Recent advances in the synthesis of indolizines and their π-expanded analogues"
    • Source:Organic & Biomolecular Chemistry, 2016.
    • URL:[Link]

    • Context: Defines the preference for C-3 substitution in electrophilic reactions and C-1/C-3 targeting via cycloaddition.
  • Cycloaddition Mechanism (Ylide Route)

    • Title: "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides"
    • Source:Chemical Reviews, 2005.
    • URL:[Link]

    • Context: Foundational text on the generation of ylides and their trapping with dipolarophiles.
  • One-Pot Synthesis Protocols

    • Title: "One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction"[1]

    • Source:Organic Letters, 2018.[1]

    • URL:[Link]

    • Context: Provides a modern, scalable protocol for generating 1-substituted indolizines without heavy metals.
  • Vilsmeier-Haack Limitations

    • Title: "Vilsmeier-Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles"[2]

    • Source:ResearchG
    • URL:[Link]

    • Context: Details the mechanism favoring electron-rich positions (C-3 in indole/indolizine systems).

Sources

Technical Support Center: Knoevenagel Condensation of Indolizine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Method Refinement & Troubleshooting for Indolizine Scaffolds[1]

Introduction: The Indolizine Challenge

Welcome to the technical support hub for the Knoevenagel condensation of indolizine carbaldehydes. While this reaction is a textbook method for forming C=C bonds, applying it to indolizine (pyrrolo[1,2-a]pyridine) substrates presents unique electronic challenges compared to standard benzaldehydes or even indoles.[1]

The Core Conflict: Indolizines are electron-rich, ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-excessive heterocycles.
  • Electronic Deactivation: The nitrogen lone pair donates electron density into the ring system (especially at positions 1 and 3).[1] If your aldehyde is at C1 or C3 , this resonance effect significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by the active methylene species sluggish.[1]

  • Stability: The indolizine ring can be acid-sensitive and prone to oxidative polymerization. Harsh conditions (strong bases, high heat) often lead to "tar" rather than crystals.

This guide prioritizes mild, high-efficiency protocols to overcome these barriers.

Module 1: Optimized Experimental Protocols

Protocol A: The "Green" Microwave Method (Recommended)

Best for: High throughput, maximizing yield, and substrates with stability concerns.[1]

Rationale: Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier of electron-rich aldehydes without prolonged exposure to thermal degradation.[1]

  • Stoichiometry: Mix Indolizine-carbaldehyde (1.0 mmol) and Active Methylene (e.g., Malononitrile, 1.1 mmol).

  • Catalyst/Solvent: Add Ammonium Acetate (NHngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    OAc, 0.1 mmol, 10 mol%) and water (2 mL) OR use solvent-free conditions if solids can be intimately mixed.
    
    • Expert Note: NHngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      OAc acts as a dual acid-base buffer, activating the carbonyl and deprotonating the methylene without inducing ring opening.
      
  • Reaction: Irradiate at 80°C - 100°C (Power: 100-300 W) for 2–5 minutes .

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol/water (1:1).

  • Purification: Recrystallization from Ethanol/DMF.

Protocol B: Classical Thermal Method (Robust)

Best for: Large scale (>5g) where microwave is impractical.

  • Solvent: Anhydrous Ethanol (0.2 M concentration).

  • Catalyst: Piperidine (5-10 mol%) + Glacial Acetic Acid (5-10 mol%).[1]

    • Why this pair? This forms piperidinium acetate in situ, a buffered catalyst that prevents the pH from becoming too basic (which causes side reactions) or too acidic (which inhibits the nucleophile).[1]

  • Conditions: Reflux (78°C) for 2–6 hours .

  • Monitoring: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the fluorescent aldehyde spot.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion (Indolizine-3-CHO). Why?

Diagnosis: Electronic Deactivation. The C3 position is the most electron-rich site on the indolizine ring. The resonance donation renders the aldehyde carbonyl poorly electrophilic. Solution:

  • Switch Solvents: Move from Ethanol to Acetonitrile or DMF .[1] Polar aprotic solvents enhance the nucleophilicity of the active methylene anion.

  • Increase Catalyst: Bump the catalyst loading to 20 mol%.

  • Azeotropic Removal: Use Toluene/Piperidine/Acetic Acid with a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier’s principle).[1]

Q2: I see a "tarry" dark mixture instead of a solid precipitate.

Diagnosis: Polymerization or Michael Addition. Indolizines are prone to polymerization under strongly basic conditions or oxidative stress. Alternatively, the product (a vinyl indolizine) is an electron-poor alkene that can undergo a secondary Michael addition with excess malononitrile.[1] Solution:

  • Lower pH: Switch from Piperidine to Ammonium Acetate or ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -Alanine .
    
  • Inert Atmosphere: Run the reaction under Nitrogen/Argon to prevent oxidative degradation.[1]

  • Stoichiometry Control: Ensure strictly 1:1 stoichiometry or a slight excess of the aldehyde, not the nucleophile.

Q3: How do I choose between Indolizine-1, -2, or -3-carbaldehyde?

Insight: Reactivity follows the order C2 > C1 > C3 .[1]

  • C2-CHO: Behaves most like a standard benzaldehyde (less resonance donation).[1] Reacts fast.

  • C3-CHO: Slowest. Requires forcing conditions (Microwave or Dean-Stark).

Module 3: Data & Benchmarking

Comparative Efficiency of Methods for Indolizine-2-carbaldehyde + Malononitrile

MethodCatalystSolventTimeYieldNotes
Thermal PiperidineEthanol4 h72%Standard; requires recrystallization.
Microwave NHngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

OAc
Solvent-Free3 min94% "Green"; product often pure upon filtration.
Ultrasonic NHngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

OAc
Water20 min88%Good for heat-sensitive substrates.
Lewis Acid ZnCl

Toluene6 h65%Lower yield; difficult workup.

Module 4: Visualization

Figure 1: Reaction Mechanism & Pathway

Caption: The catalytic cycle showing the buffering role of Ammonium Acetate in activating the deactivated Indolizine-3-carbaldehyde.

Knoevenagel_Mechanism Start Indolizine-CHO (Substrate) Attack Nucleophilic Attack (Rate Limiting Step) Start->Attack Electrophile Act_Meth Active Methylene (CH2) Enolate Enolate Anion (Nucleophile) Act_Meth->Enolate Deprotonation Base Base Catalyst (NH4OAc / Piperidine) Base->Enolate Catalysis Enolate->Attack Intermed Beta-Hydroxy Intermediate Attack->Intermed Dehydration Dehydration (-H2O) Intermed->Dehydration Dehydration->Base Water inhibits (Remove to drive) Product Vinyl Indolizine (Product) Dehydration->Product

[1]

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for resolving low yields and side reactions in indolizine condensations.

Troubleshooting_Tree Problem Start: Low Yield / Failure Check_TLC Check TLC: Is Aldehyde consumed? Problem->Check_TLC No_Consumption No: Aldehyde Remains Check_TLC->No_Consumption No Yes_Consumption Yes: Aldehyde Gone Check_TLC->Yes_Consumption Yes Reactivity Issue: Low Reactivity (C3 Position?) No_Consumption->Reactivity Side_Rxn Issue: Side Reactions Yes_Consumption->Side_Rxn Soln_Heat Action: Switch to Microwave (100°C) Reactivity->Soln_Heat Soln_Solvent Action: Change Solvent (EtOH -> CH3CN) Reactivity->Soln_Solvent Check_Spot TLC: Many Spots (Tar)? Side_Rxn->Check_Spot Soln_Base Action: Use Weaker Base (NH4OAc or Glycine) Check_Spot->Soln_Base Yes (Polymerization) Soln_Air Action: Exclude O2 (N2 Atmosphere) Check_Spot->Soln_Air Yes (Oxidation)

[1]

References

  • BenchChem. (2025).[1] Indolizine-2-carbaldehyde: A Versatile Scaffold for the Synthesis of Complex Heterocyclic Systems.[2] Retrieved from [1]

  • Mandal, S., et al. (2017).[1] Knoevenagel condensation reactions between various aldehyde and malononitrile catalyzed by cyclic zinc(II) complex.[1][3] ResearchGate.[3] Retrieved from

  • Lashgari, N., et al. (2012).[1] Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica. Eur. J. Chem. Retrieved from [1]

  • OAText. (2019).[1] Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds. Retrieved from [1]

  • MDPI. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation.[4][5][6] Int. J. Mol. Sci. Retrieved from

Sources

optimizing reaction conditions for Wittig olefination of Indolizine-1-carbaldehyde

[1][2]

Case ID: IND-CHO-WITTIG-OPT Status: Active Support Tier: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting[1][2]

System Overview & Chemical Profile

Substrate: Indolizine-1-carbaldehyde Reaction Class: Wittig Olefination (Carbonyl to Alkene) Critical Constraint: Electronic Deactivation. Unlike benzaldehyde, Indolizine-1-carbaldehyde behaves electronically similarly to indole-3-carboxaldehyde or pyrrole-2-carboxaldehyde.[1][2] The bridgehead nitrogen's lone pair donates electron density into the ring system and, via conjugation, to the carbonyl oxygen.[1][2] This "vinylogous amide" character significantly reduces the electrophilicity of the carbonyl carbon, often leading to stalled reactions or low conversion under standard conditions [1, 2].[1][2]

Diagnostic & Troubleshooting (Q&A)
Q1: My reaction stalls at <20% conversion even after 24 hours. Is the reagent bad?

Diagnosis: Likely not a reagent failure, but Substrate Deactivation .[1][2] Technical Insight: The resonance contribution from the indolizine nitrogen renders the carbonyl carbon less positive (less electrophilic).[1][2] Standard stabilized ylides (e.g., Ph3P=CH-CO2Et) are often too weak to attack this deactivated center effectively at room temperature.[1][2] Corrective Action:

  • Increase Temperature: Switch solvent from DCM (boiling point 40°C) to Toluene or Xylenes and reflux (110°C+). The activation energy barrier is higher for this substrate.[1][2]

  • Lewis Acid Additive: Add LiCl or LiBr (1.5 equiv).[1][2] Lithium ions coordinate to the carbonyl oxygen, disrupting the conjugation and increasing the electrophilicity of the carbonyl carbon [3].[1][2]

  • Switch Reagent: If synthesizing esters, switch to the Horner-Wadsworth-Emmons (HWE) reaction using phosphonates and stronger bases (NaH), which are generally more nucleophilic than stabilized Wittig ylides.[1][2]

Q2: I am seeing significant decomposition and "tar" formation. What is happening?

Diagnosis: Oxidative Instability or Acid Sensitivity . Technical Insight: The indolizine ring is electron-rich and prone to oxidation (forming radical cations) and polymerization, especially in the presence of light and oxygen.[1] Furthermore, the final vinyl indolizine product can be acid-sensitive (prone to protonation at C-3 followed by polymerization).[1][2] Corrective Action:

  • Strict Anaerobic Conditions: Degas all solvents (freeze-pump-thaw or vigorous argon sparging).[1][2] Run the reaction under a positive pressure of Argon, not just a balloon.[1][2]

  • Protect from Light: Wrap the reaction flask in aluminum foil.

  • Basic Workup: Avoid acidic washes (e.g., 1M HCl).[1][2] Quench with saturated NH4Cl or water, and ensure the silica gel used for purification is neutralized (treat with 1% Et3N/Hexanes) to prevent on-column decomposition.[1][2]

Q3: I need the (Z)-alkene, but I am getting a mixture or mostly (E). How do I fix this?

Diagnosis: Thermodynamic Control dominating due to reversibility. Technical Insight: With electron-rich aldehydes, the betaine/oxaphosphetane intermediate formation can be reversible.[1][2] If the reaction is slow (see Q1), the system has time to equilibrate to the thermodynamically more stable (E)-isomer.[1][2] Corrective Action:

  • Use Non-Stabilized Ylides: Use alkyl-triphenylphosphonium salts with KHMDS or NaHMDS in THF at -78°C.[1][2]

  • Salt-Free Conditions: Filter off the lithium salts (if generated in situ) or use sodium amide bases.[1][2] Lithium salts can stabilize the betaine intermediate, allowing equilibration to the (E)-product.[1][2]

  • Still-Gennari Modification: If you need a (Z)-unsaturated ester, abandon the standard Wittig and use the Still-Gennari HWE modification (using bis(trifluoroethyl)phosphonoacetate and KHMDS/18-crown-6) [4].[1][2]

Optimized Standard Operating Procedures (SOPs)
Protocol A: Synthesis of Conjugated Esters (Stabilized Ylide)

Best for: (E)-selectivity, robust scale-up.[1][2]

ParameterConditionRationale
Solvent Toluene (Anhydrous)High boiling point to overcome activation barrier.[1][2]
Base None (for stable ylide) or KOtBu (cat.)[1]Stabilized ylides are neutral; catalytic base can accelerate rate.[1][2]
Temp 110°C (Reflux)Essential to drive attack on the deactivated aldehyde.[1]
Time 18–48 HoursSlow kinetics expected.[1][2]

Step-by-Step:

  • Charge a flame-dried flask with Indolizine-1-carbaldehyde (1.0 equiv) and (Carbethoxymethylene)triphenylphosphorane (1.5 equiv).

  • Add anhydrous Toluene (0.2 M concentration).

  • Critical Step: Purge with Argon for 15 minutes.

  • Heat to reflux.[1][2] Monitor by TLC every 6 hours.

  • If conversion <50% after 12h: Add 0.5 equiv Benzoic Acid (catalyst) or switch to HWE conditions.[1][2]

  • Concentrate and purify via flash chromatography (Neutralized Silica).[1][2]

Protocol B: Synthesis of Styryl/Alkyl Derivatives (Non-Stabilized Ylide)

Best for: (Z)-selectivity, reactive alkyl groups.[1][2]

ParameterConditionRationale
Solvent THF (Anhydrous)Solubilizes ylide; compatible with cryogenic temps.[1][2]
Base NaHMDS or LiHMDSStrong, non-nucleophilic base for instant deprotonation.[1][2]
Temp -78°C

RT
Kinetic control for (Z)-selectivity.
Additive HMPA or DMPU (Optional)Promotes dissociation of Li-aggregates, enhancing (Z)-selectivity.[1][2]

Step-by-Step:

  • Suspend Alkyl-PPh3 bromide salt (1.2 equiv) in THF under Argon.

  • Cool to -78°C (or 0°C depending on ylide stability).

  • Add NaHMDS (1.1 equiv) dropwise.[1][2] Solution should turn bright yellow/orange (Ylide formation).[1][2] Stir 30-60 mins.

  • Add Indolizine-1-carbaldehyde (1.0 equiv) dissolved in minimal THF dropwise.

  • Critical Step: Allow to warm slowly to RT overnight. The electron-rich aldehyde reacts slowly; premature quenching leads to low yield.[1]

  • Quench with Sat. NaHCO3. Extract with EtOAc.[1][2]

Mechanistic Visualization

The following diagram illustrates the "Vinylogous Amide" resonance problem and the decision tree for optimization.

WittigOptimizationSubstrateIndolizine-1-CarbaldehydeProblemProblem: Electronic Deactivation(N-Lone Pair Donation)Substrate->ProblemResonance EffectDecisionSelect Target ProductProblem->DecisionOptimization RequiredPathETarget: (E)-Alkene / EsterDecision->PathEPathZTarget: (Z)-AlkeneDecision->PathZSol_E1Solution 1: High Temp (Toluene, 110°C)PathE->Sol_E1Standard WittigSol_E2Solution 2: HWE Reaction(Phosphonate + NaH)PathE->Sol_E2If Low YieldSol_Z1Solution 1: Non-Stabilized Ylide(-78°C, Salt-Free)PathZ->Sol_Z1Alkyl GroupsSol_Z2Solution 2: Still-Gennari(Trifluoroethyl phosphonate)PathZ->Sol_Z2Ester Groups

Caption: Decision matrix for overcoming electronic deactivation in Indolizine-1-carbaldehyde olefination.

References
  • Reactivity of Indolizines: Gevorgyan, V., et al. "Recent advances in the synthesis of indolizines and their π-expanded analogues."[1][2] Organic & Biomolecular Chemistry, 2016.[1][2] Link

  • Wittig Mechanism & Deactivation: Robiette, R., et al. "Mechanism of the Wittig Reaction: A Computational Study."[1][2] Journal of the American Chemical Society, 2003.[1][2] Link[1]

  • LiCl Additives: Blanchette, M. A., et al. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU."[1][2][3] Tetrahedron Letters, 1984.[1][2] Link

  • Z-Selective HWE (Still-Gennari): Still, W. C., & Gennari, C. "Direct synthesis of Z-unsaturated esters."[1][2] Tetrahedron Letters, 1983.[1][2][3] Link

Technical Support Center: Stability & Handling of Indolizine-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indolizine-1-carbaldehyde (I1C) derivatives are privileged scaffolds in drug discovery, exhibiting potent anti-inflammatory, anticancer, and antimicrobial activities. However, their electron-rich 10-


 aromatic system renders them susceptible to oxidative degradation, photolytic instability, and acid-catalyzed polymerization.

This guide moves beyond standard safety data sheets to address the causality of instability. It provides self-validating protocols for storage, synthesis, and structural engineering to maximize compound integrity.

Module 1: Critical Storage & Handling Protocols

Q1: My off-white solid turned dark brown after two weeks. Is it still usable?

Diagnosis: Likely oxidative polymerization. Mechanism: Indolizines are electron-rich.[1] While the C1-formyl group is electron-withdrawing (EWG), the C3 position remains highly nucleophilic. Exposure to atmospheric oxygen, catalyzed by trace moisture or light, leads to radical cation formation and subsequent polymerization or oxidation to amides.

Action Plan:

  • Purity Check: Run a TLC (Thin Layer Chromatography).[2] If the baseline spot is significant (>10%), repurification is required.

  • Rescue Protocol: Dissolve in minimal degassed Ethyl Acetate (EtOAc) and filter through a short pad of basic alumina (to remove acidic polymers). Recrystallize immediately.

Q2: What are the optimal storage conditions to prevent degradation?

Standard: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The "Why":

  • Temperature: Low temperature slows the kinetics of auto-oxidation.

  • Atmosphere: Argon is heavier than air and provides a better blanket than Nitrogen for long-term storage of fluffy solids.

  • Container: Amber glass vials are mandatory to prevent photo-induced [4+4] dimerization or ring-opening.

Table 1: Stability Profile by Condition

ConditionStability RatingPrimary Degradation Pathway
Ambient / Air / Light Poor (< 1 week)Photo-oxidation, Dimerization
4°C / Dark / Air Moderate (1-2 months)Slow Auto-oxidation at C3
-20°C / Argon / Dark Excellent (> 1 year)None observed
Solution (CDCl3) Very Poor (< 24 hrs)Acid-catalyzed decomposition (trace HCl in solvent)

Module 2: Synthesis & Purification Troubleshooting

Q3: During Vilsmeier-Haack formylation, my yield is low and the product is tarry. Why?

Root Cause: Thermal runaway or moisture contamination. Technical Insight: The Vilsmeier reagent (POCl


/DMF) forms an electrophilic chloroiminium salt. Indolizines react exothermically. If the temperature exceeds 0–5°C during addition, the Vilsmeier complex can attack multiple positions (C1 and C3), leading to di-formylated byproducts or polymerization.

Corrective Workflow:

  • Pre-cool: Ensure the Vilsmeier reagent is prepared at 0°C and stirred for 30 mins before adding the indolizine.

  • Controlled Addition: Add the indolizine solution dropwise over 1 hour.

  • Quenching: Quench with aqueous Sodium Acetate (NaOAc) rather than strong base (NaOH) to prevent Cannizzaro reactions on the newly formed aldehyde.

Q4: My compound streaks on silica gel columns. How do I fix this?

Diagnosis: Acid sensitivity. Mechanism: Silica gel is slightly acidic (pH 6.5–7.0). Indolizines protonate at C3, disrupting the aromatic system and creating a reactive pyridinium cation that binds irreversibly to silanols.

Protocol: Neutralized Silica Chromatography

  • Slurry Preparation: Pre-treat silica gel with 1% Triethylamine (Et

    
    N) in Hexanes.
    
  • Eluent: Maintain 0.5% Et

    
    N in your mobile phase throughout the run.
    
  • Alternative: Use neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.

Module 3: Structural Engineering for Stability

Q5: We are designing new analogs. Which substitutions improve stability?

Strategy: Block the reactive C3 position and reduce electron density.

Logic:

  • C3 Blocking: Placing a substituent (e.g., Methyl, Phenyl, or Ester) at C3 physically blocks the primary site of oxidative attack.

  • Electronic Tuning: Adding EWGs (CN, CO

    
    Et, CF
    
    
    
    ) to the pyridine ring (positions 6, 7, or 8) lowers the HOMO energy, making the system less prone to oxidation.

Visualizing the Stabilization Logic:

IndolizineStability Unsub Unsubstituted Indolizine (High HOMO, Unstable) C1_Formyl Indolizine-1-Carbaldehyde (Moderate Stability) Unsub->C1_Formyl + EWG (CHO) at C1 Reduces e- density C3_Blocked 1-CHO-3-R-Indolizine (High Stability) C1_Formyl->C3_Blocked + Steric Bulk at C3 Blocks oxidation site Oxidation Oxidation / Polymerization C1_Formyl->Oxidation Exposed C3

Figure 1: Structural modifications to enhance stability. Blocking C3 is the most effective strategy.

Module 4: Analytical Validation & Workflows

Q6: How do I distinguish between the product and its degradation products?

Method: 1H NMR Spectroscopy. Marker Signals:

  • Intact Product: Distinct aldehyde proton singlet (

    
     9.5–10.0 ppm) and C3 proton doublet/singlet (
    
    
    
    6.5–7.5 ppm).
  • Degradation: Disappearance of the sharp aldehyde peak; appearance of broad multiplets in the aromatic region (polymerization) or downfield amide peaks (oxidation).

Experimental Workflow: Vilsmeier-Haack Synthesis of I1C

The following workflow minimizes thermal stress and maximizes stability during synthesis.

VilsmeierWorkflow Start Reagent Prep DMF + POCl3 (0°C) Addition Substrate Addition Dropwise Indolizine in DMF (Maintain T < 5°C) Start->Addition Active Vilsmeier Salt Formed Reaction Reaction Phase Warm to RT (1-3 hrs) Monitor via TLC Addition->Reaction Electrophilic Attack at C1 CCP1 CRITICAL: Exotherm Control Addition->CCP1 Quench Controlled Quench Pour into Ice/NaOAc (aq) Neutralize to pH 7 Reaction->Quench Hydrolysis of Iminium Workup Workup Extract (DCM) -> Wash (Brine) -> Dry (Na2SO4) Quench->Workup Isolation CCP2 CRITICAL: Avoid Strong Acid Quench->CCP2 Purification Purification Silica Gel (1% Et3N) or Recrystallization Workup->Purification Final Polish

Figure 2: Optimized Vilsmeier-Haack workflow emphasizing temperature control and pH buffering.

References

  • Vilsmeier-Haack Reaction Mechanisms & Indolizines

    • Organic Syntheses (2024).[3] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." (Provides analogous protocols for electron-rich heterocycles).

  • Indolizine Stability & Reactivity

    • Journal of Basic and Clinical Pharmacy (2017).[4] "Review on Chemistry of Natural and Synthetic Indolizines." (Details electrophilic attack at C3 and C1).

  • One-Pot Synthesis Strategies

    • Communications Chemistry (2023).[5] "A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes."[5][6] (Discusses stability of aldehyde intermediates). [5]

  • Purification of Nitrogen Heterocycles

    • BenchChem (2025).[7] "Addressing poor solubility of indolizine derivatives during synthesis." (Troubleshooting solubility and purification).

Sources

Validation & Comparative

comparative analysis of Indolizine-1-carbaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Indolizine-1-carbaldehyde Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indolizine-1-carbaldehyde is a critical pharmacophore in the development of fluorescent probes, anti-tubercular agents, and CNS-active drugs. However, its synthesis presents a distinct regiochemical challenge: the indolizine scaffold is isoelectronic with azulene, making the C3 position significantly more nucleophilic than the C1 position.

Standard electrophilic aromatic substitutions (EAS), such as the Vilsmeier-Haack reaction, predominantly yield the 3-isomer unless the C3 position is sterically blocked. Consequently, researchers targeting the 1-carbaldehyde must choose between blocking strategies or de novo ring assembly.

This guide compares the two dominant synthetic methodologies:

  • De Novo Assembly: 1,3-Dipolar Cycloaddition (High Regioselectivity).

  • Post-Synthetic Modification: Vilsmeier-Haack Formylation (High Scalability, Regioselectivity Limited).

Part 1: Strategic Overview & Selection Matrix

The choice of method depends heavily on the substitution pattern of the target molecule and the scale of production.

FeatureMethod A: 1,3-Dipolar CycloadditionMethod B: Vilsmeier-Haack Formylation
Primary Mechanism [3+2] Cycloaddition (Huisgen)Electrophilic Aromatic Substitution (EAS)
Regioselectivity High (Controlled by dipolarophile)Low (Favors C3 > C1)
Starting Materials Pyridinium salts + Activated AlkynesPre-synthesized Indolizine core
Atom Economy Moderate (Leaving groups/oxidants involved)High (Reagent based)
Scalability Moderate (Exothermic steps)High (Industrial standard)
Best For Direct synthesis of 1-substituted analogs Synthesizing 3-substituted analogs or 1-analogs from 3-blocked precursors

Part 2: Detailed Methodologies

Method A: 1,3-Dipolar Cycloaddition (The Precision Route)

Context: This method constructs the 5-membered ring and the functional group simultaneously. By reacting a pyridinium ylide (1,3-dipole) with an electron-deficient dipolarophile (e.g., propiolaldehyde or ethyl propiolate followed by reduction), the C1-functionalization is locked in by the polarization of the reactants.

Mechanism of Action

The reaction proceeds via the in situ generation of a pyridinium methylide. The nucleophilic carbon of the ylide attacks the


-carbon of the electron-deficient alkyne/alkene. Subsequent cyclization and oxidative aromatization yield the indolizine.

Cycloaddition Start Pyridinium Salt (N-Phenacyl) Ylide Pyridinium Ylide (1,3-Dipole) Start->Ylide Deprotonation Base Base (Et3N/K2CO3) Base->Ylide Inter Dihydroindolizine Intermediate Ylide->Inter [3+2] Cycloaddition Dipole Dipolarophile (Ethyl Propiolate/Acrolein) Dipole->Inter Product Indolizine-1-Carboxylate/Aldehyde Inter->Product Oxidation Oxidation Oxidative Aromatization (-H2) Oxidation->Product

Figure 1: Workflow for the regioselective synthesis of Indolizine-1-functionalized derivatives via [3+2] cycloaddition.

Validated Protocol

Target: Ethyl indolizine-1-carboxylate (Precursor to 1-CHO via DIBAL reduction). Note: Direct use of propiolaldehyde is possible but often unstable; the ester route is more robust.

  • Ylide Generation: Suspend 1-(2-ethoxy-2-oxoethyl)pyridinium bromide (10 mmol) in dry THF (50 mL). Add triethylamine (12 mmol) dropwise at 0°C. Stir for 30 mins until the solution turns yellow (ylide formation).

  • Cycloaddition: Add ethyl propiolate (11 mmol) dropwise. The reaction is exothermic; maintain temperature <10°C.

  • Reflux & Oxidation: Add an oxidant if using a dihydro-precursor (often TPCD or MnO2, though modern methods use air/base). Reflux for 4-6 hours. Monitor TLC (Hexane:EtOAc 8:2).

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water and brine.

  • Purification: Flash chromatography on silica gel.

Critical Control Point: The regiochemistry is determined by the electronic nature of the ylide. Electron-withdrawing groups on the pyridinium salt stabilize the ylide and favor the 1-isomer.

Method B: Vilsmeier-Haack Formylation (The Scalable Route)

Context: This is the industry standard for formylation but requires careful substrate design. If you subject unsubstituted indolizine to V-H conditions, you will obtain >90% 3-formylindolizine . To get the 1-formyl product, the C3 position must be blocked (e.g., with a methyl or phenyl group).

Mechanism of Action

The chloroiminium ion (Vilsmeier reagent) acts as a potent electrophile.[1] It attacks the most electron-rich position of the indolizine ring.

Vilsmeier Reagent POCl3 + DMF VHs Chloroiminium Ion (Vilsmeier Reagent) Reagent->VHs 0°C Complex Sigma Complex (Attack at C1) VHs->Complex Substrate 3-Substituted Indolizine Substrate->Complex Electrophilic Attack Iminium Iminium Salt Intermediate Complex->Iminium -HCl Final Indolizine-1-Carbaldehyde Iminium->Final Hydrolysis Hydrolysis Hydrolysis (NaOAc/H2O) Hydrolysis->Final

Figure 2: Mechanism of Vilsmeier-Haack formylation targeting the C1 position on a C3-blocked substrate.

Validated Protocol

Target: 3-Methylindolizine-1-carbaldehyde.

  • Reagent Preparation: In a flame-dried flask, place DMF (5 equiv) under Argon. Cool to 0°C. Add POCl3 (1.2 equiv) dropwise. Stir 30 mins to form the white Vilsmeier salt.

  • Addition: Dissolve 3-methylindolizine (1 equiv) in DMF. Add slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 60°C for 2 hours. The solution usually turns dark red/brown.

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing NaOAc (3 equiv). Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Isolation: The aldehyde often precipitates as a solid. Filter and wash with water.[2] If oil forms, extract with DCM.

Self-Validating Step: The intermediate iminium salt is water-soluble. If the organic layer is colored but contains no product after workup, hydrolysis was incomplete. Ensure pH > 7 during hydrolysis.

Part 3: Comparative Performance Data

The following data aggregates typical results from literature for the synthesis of substituted indolizine-1-carbaldehydes.

MetricMethod A: Cycloaddition (via Ester)Method B: Vilsmeier-Haack (on 3-Me-Indolizine)
Yield (Isolated) 65 - 82%85 - 92%
Regiochemical Purity >95% (1-isomer)>98% (1-isomer if C3 blocked)
Reaction Time 8 - 12 Hours3 - 5 Hours
Purification Load High (Chromatography required)Low (Recrystallization often sufficient)
Hazard Profile Moderate (Acrylates are toxic)High (POCl3 is corrosive/water reactive)
Expert Insight: The "Regioselectivity Trap"

Do not attempt Vilsmeier-Haack on the parent (unsubstituted) indolizine if you strictly need the 1-isomer. Literature confirms a C3:C1 ratio of approximately 9:1 or higher. Separation of these isomers is difficult due to similar polarity. Use Method A for unsubstituted C3 targets, or block C3 first.

References

  • Regioselectivity in Indolizine Synthesis: Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Vilsmeier-Haack Protocols: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794. Link

  • 1,3-Dipolar Cycloaddition Methodology: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[8][9][10][11][12] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Indolizine Chemistry Overview: Goel, R., & Kumar, V. (2021). Synthesis and Biological Activities of Indolizine Derivatives: A Review. Current Organic Chemistry, 25. Link

Sources

Comparative Guide: Indolizine-1-carbaldehyde vs. Indole-3-carboxaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Indole-3-carboxaldehyde (I3A) and Indolizine-1-carbaldehyde (Iz1A) . While these compounds are structural isomers sharing the formula C₉H₇NO, their biological roles and experimental applications are distinct.

  • Indole-3-carboxaldehyde (I3A): A critical endogenous metabolite derived from tryptophan by commensal microbiota (e.g., Lactobacillus spp.). It functions as a potent ligand for the Aryl Hydrocarbon Receptor (AhR) , regulating mucosal immunity and barrier function.[1]

  • Indolizine-1-carbaldehyde (Iz1A): A synthetic N-bridgehead heterocyclic scaffold. It is primarily utilized in medicinal chemistry as a bioisostere of indole and a fluorescent core for designing optoelectronic materials and biological probes.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the ring topology. Indole is a fused benzene-pyrrole system with a secondary amine (N-H). Indolizine is a fused 5,6-membered ring system with a bridgehead nitrogen, rendering it electronically distinct (10-π electron aromatic system).

Table 1: Physicochemical Comparison
FeatureIndole-3-carboxaldehyde (I3A)Indolizine-1-carbaldehyde (Iz1A)
CAS Number 487-89-850614-79-6
Structure Class Indole (NH-containing)Indolizine (Bridgehead N)
Fluorescence Weak/Negligible (UV absorbing)Strong (Tunable emission)
Solubility DMSO, Ethanol, Hot WaterDMSO, DCM, Chloroform
Reactivity Nucleophilic at C-3; N-H acidicNucleophilic at C-3 > C-1; No acidic N-H
Primary Assay Use AhR Agonist , Anti-inflammatoryFluorescent Probe , Drug Scaffold
Biological Origin Natural (Microbial Tryptophan Catabolism)Synthetic (Cycloaddition/Cyclization)
Visualization: Structural Isomerism & Reactivity

The following diagram illustrates the topological difference and reactive centers.

IsomerComparison cluster_0 Indole-3-carboxaldehyde (I3A) cluster_1 Indolizine-1-carbaldehyde (Iz1A) I3A_Struct Indole Core (Benzene + Pyrrole) I3A_Feat N-H Hydrogen Bond Donor AhR Binding Motif I3A_Struct->I3A_Feat Key Interaction Iz1A_Struct Indolizine Core (Bridgehead Nitrogen) Iz1A_Feat Planar 10-π System High Quantum Yield Fluorescence Iz1A_Struct->Iz1A_Feat Electronic Property Isomerism Structural Isomers (C9H7NO) Isomerism->I3A_Struct Topology A Isomerism->Iz1A_Struct Topology B

Figure 1: Structural divergence between the Indole and Indolizine scaffolds, highlighting the functional implications of the bridgehead nitrogen.

Part 2: Biological Activity & Assay Applications[2]

Indole-3-carboxaldehyde (I3A): The Signaling Metabolite

I3A is a "postbiotic" signal. In biological assays, it is used to validate host-microbe interactions .

  • Mechanism: I3A diffuses through the intestinal epithelium and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR).

  • Downstream Effects: Translocation to the nucleus

    
     Dimerization with ARNT 
    
    
    
    Transcription of Cyp1a1, Il22, and Il10.
  • Key Application: Assessing gut barrier restoration and anti-inflammatory response in colitis models (e.g., DSS-induced colitis).

Indolizine-1-carbaldehyde (Iz1A): The Pharmacophore & Probe

Iz1A is rarely found as a natural metabolite. Its utility lies in Medicinal Chemistry and Chemical Biology .

  • Mechanism: Acts as a scaffold for synthesizing tubulin polymerization inhibitors, COX-2 inhibitors, or fluorescent markers.

  • Fluorescence: The indolizine core exhibits large Stokes shifts, making Iz1A an ideal starting material for synthesizing lipid-soluble fluorescent probes for cell membrane imaging.

  • Key Application: Structure-Activity Relationship (SAR) studies comparing indole vs. indolizine drugs (Bioisosterism).

Part 3: Experimental Protocols

Protocol A: AhR Activation Assay (Luciferase Reporter)

Target: Indole-3-carboxaldehyde (I3A) activity. Objective: Quantify the potency of I3A in activating the AhR pathway.

Reagents:

  • HepG2-Luc or HT-29-Luc cells (stably transfected with XRE-Luciferase construct).

  • Positive Control: FICZ (6-Formylindolo[3,2-b]carbazole) or TCDD.

  • Test Compound: I3A (dissolved in DMSO).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well white plates. Incubate 24h.
    
  • Treatment: Treat cells with I3A (Concentration range: 10 µM – 100 µM). Maintain DMSO concentration < 0.1%.

  • Incubation: Incubate for 4–6 hours (AhR activation is rapid).

  • Lysis: Remove media, wash with PBS, add Passive Lysis Buffer (Promega).

  • Detection: Add Luciferin substrate and measure luminescence on a plate reader.

  • Validation: Normalize to total protein (BCA assay) or cell viability (MTT).

Protocol B: Indolizine Fluorescence Characterization

Target: Indolizine-1-carbaldehyde (Iz1A) properties. Objective: Determine spectral properties for use as a biological probe.

Workflow:

  • Solvent Prep: Prepare 10 µM solutions of Iz1A in solvents of varying polarity (Water, PBS, Ethanol, DMSO, Toluene) to test solvatochromism.

  • Absorption Scan: Scan UV-Vis absorbance (200–500 nm). Note

    
     (typically 300–400 nm range for indolizines).
    
  • Emission Scan: Excite at

    
     and scan emission (350–650 nm).
    
  • Quantum Yield (

    
    ):  Compare integrated fluorescence intensity against a standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄).
    
    • Calculation:

      
      
      
    • Note: Indolizines often show Aggregation-Induced Emission (AIE) or specific organelle targeting (e.g., mitochondria) depending on derivatization.

Part 4: Pathway Visualization

AhR Signaling Pathway (I3A Mechanism)

This diagram details the specific biological pathway activated by Indole-3-carboxaldehyde.

AhR_Pathway cluster_extracellular Lumen / Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptophan Tryptophan Microbiota Lactobacillus spp. Tryptophan->Microbiota Metabolism I3A Indole-3-carboxaldehyde (I3A) Microbiota->I3A Production AhR_Complex AhR / HSP90 / XAP2 I3A->AhR_Complex Diffusion & Binding AhR_Active AhR-I3A Complex AhR_Complex->AhR_Active HSP90 Release Heterodimer AhR / ARNT Complex AhR_Active->Heterodimer Translocation & Dimerization ARNT ARNT XRE Xenobiotic Response Element (XRE) Heterodimer->XRE Binding TargetGenes Target Genes: CYP1A1, IL-22, IL-10 XRE->TargetGenes Transcription

Figure 2: The Aryl Hydrocarbon Receptor (AhR) signaling cascade activated by microbial metabolite I3A.

Part 5: Critical Analysis & Recommendations

When to Use Which?
  • Use Indole-3-carboxaldehyde (I3A) if:

    • You are studying Gut-Brain Axis or Mucosal Immunity .

    • You need a biologically relevant AhR agonist to test barrier integrity (TEER assays).

    • You are investigating antioxidant pathways (NRF2) in intestinal epithelial cells.

  • Use Indolizine-1-carbaldehyde (Iz1A) if:

    • You are developing novel antimicrobial or anticancer agents and need a scaffold structurally similar to indole but with different electronic properties (bioisostere).

    • You require a fluorescent core to tag a drug molecule for intracellular tracking.

    • You are performing comparative SAR studies to evaluate the effect of the bridgehead nitrogen on enzyme inhibition.

Expert Tip: Stability & Handling
  • I3A: Susceptible to oxidation to Indole-3-carboxylic acid. Store at -20°C under inert gas. Freshly prepare stock solutions in DMSO before cell treatment.

  • Iz1A: Generally more stable but light-sensitive due to its fluorophore nature. Protect from light during synthesis and storage to prevent photodegradation.

References

  • Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22. Immunity.

  • Puccetti, M., et al. (2018). Indole-3-carboxaldehyde, a tryptophan metabolite of the gut microbiota, protects against metabolic syndrome.[2] International Journal of Tryptophan Research.

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews. (Focus on Indolizine synthesis/reactivity).

  • Gundersen, L. L., et al. (2007). Indolizines as novel potent inhibitors of 15-lipoxygenase. Bioorganic & Medicinal Chemistry.

  • Kim, S. H., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules.

Sources

A Comparative Guide to the Antimicrobial Efficacy of Indolizine-1-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the exploration of novel heterocyclic compounds as potential therapeutic agents is a critical frontier in medicinal chemistry. Among these, indolizine derivatives have emerged as a promising class of N-fused heterocycles with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive assessment of the antimicrobial efficacy of Indolizine-1-carbaldehyde derivatives, offering a comparative analysis of their performance against various microbial pathogens, detailing the underlying experimental methodologies, and discussing their potential mechanisms of action.

Introduction: The Therapeutic Potential of the Indolizine Scaffold

The indolizine nucleus, an isomer of indole, is a key structural motif in numerous natural and synthetic compounds exhibiting diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The unique electronic and structural characteristics of the indolizine ring system make it an attractive scaffold for the design of new therapeutic agents. Modifications to the core structure, particularly at the 1-position with functional groups like carbaldehyde, have been shown to significantly influence their biological activity. This guide focuses on elucidating the structure-activity relationships of these derivatives and their comparative efficacy against a panel of clinically relevant bacteria and fungi.

Synthesis of Indolizine-1-Carbaldehyde Derivatives: A Streamlined Approach

The synthesis of Indolizine-1-carbaldehyde and related derivatives can be efficiently achieved through a one-pot, multi-component reaction, a strategy that aligns with the principles of green chemistry by reducing reaction steps and solvent usage.[3] A common and effective method involves the 1,3-dipolar cycloaddition reaction.[4][5]

Experimental Protocol: One-Pot Synthesis of Indolizine-1-Carbonitrile Derivatives

This protocol outlines a representative synthesis of indolizine-1-carbonitrile derivatives, which share a common synthetic pathway with Indolizine-1-carbaldehyde derivatives and are often studied in parallel for their antimicrobial properties.[4][5][6]

  • Preparation of Pyridinium Salt: React 2,4′-dibromoacetophenone with 2-chloropyridine to obtain 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide.[4]

  • Knoevenagel Condensation: Condense various aromatic aldehydes with malononitrile in acetonitrile at room temperature under ultrasound irradiation for approximately 5 minutes to form arylidenemalononitrile derivatives.[4]

  • 1,3-Dipolar Cycloaddition: The pyridinium salt from step 1 reacts with the arylidenemalononitrile derivatives from step 2 in the presence of a base like triethylamine. This cycloaddition, followed by the elimination of HCN and HCl, yields the final indolizine-1-carbonitrile products in good yields.[4] The use of ultrasound irradiation can accelerate the reaction and improve efficiency.[3][4]

Rationale for Experimental Choices: The one-pot nature of this synthesis is highly advantageous for creating a library of derivatives for screening, as it is time- and resource-efficient. Ultrasound irradiation is employed to enhance reaction rates and yields, often leading to cleaner products and shorter reaction times compared to conventional heating methods.[3]

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A Aromatic Aldehyde Step1 Knoevenagel Condensation (Ultrasound) A->Step1 B Malononitrile B->Step1 C 2-Chloropyridine Step2 Pyridinium Salt Formation C->Step2 D 2,4'-Dibromoacetophenone D->Step2 Intermediate1 Arylidenemalononitrile Step1->Intermediate1 Intermediate2 Pyridinium Ylide Precursor Step2->Intermediate2 Step3 1,3-Dipolar Cycloaddition & Elimination FinalProduct Indolizine-1-Carbonitrile Derivatives Step3->FinalProduct Intermediate1->Step3 Intermediate2->Step3 MechanismOfAction cluster_bacterial Antibacterial Mechanisms cluster_fungal Antifungal Mechanism Indolizine_B Indolizine Derivative PTPs Bacterial Protein Tyrosine Phosphatases Indolizine_B->PTPs Inhibits DNA_Synth DNA Synthesis Indolizine_B->DNA_Synth Inhibits Membrane Bacterial Cell Membrane Indolizine_B->Membrane Disrupts Virulence Reduced Virulence PTPs->Virulence Essential for Filamentation Filamentation & Cell Death DNA_Synth->Filamentation Leads to Peroxidation Lipid Peroxidation & Oxidative Stress Membrane->Peroxidation Indolizine_F Indolizine Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Indolizine_F->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Key enzyme in Growth Fungal Growth Arrest Ergosterol->Growth Essential for

Proposed antimicrobial mechanisms of indolizine derivatives.

Conclusion and Future Directions

Indolizine-1-carbaldehyde and its related derivatives represent a versatile and potent class of antimicrobial agents. Their straightforward synthesis allows for the generation of diverse chemical libraries amenable to high-throughput screening. The comparative data presented in this guide highlight the significant potential of these compounds against a range of bacterial and fungal pathogens, including drug-resistant strains.

Future research should focus on:

  • Optimizing Structure-Activity Relationships: Systematic modification of the indolizine scaffold to enhance potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets to aid in rational drug design and overcome potential resistance mechanisms.

  • In Vivo Efficacy and Toxicity Profiling: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety.

The continued exploration of indolizine derivatives holds considerable promise for the development of next-generation antimicrobial drugs to combat the global health threat of infectious diseases.

References

  • Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. (2025). ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (2018). PubMed Central. [Link]

  • Mechanism of antimicrobial action of indolicidin. (1998). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (n.d.). Scilit. [Link]

  • Evaluation of Pyrazolyl‐Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2024). ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (2018). PubMed. [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2023). International Journal of Engineering Trends and Technology. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2024). PubMed. [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (2024). MDPI. [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2013). PubMed Central. [Link]

  • In vitro antimicrobial susceptibility testing methods. (2018). Pure. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2017). ResearchGate. [Link]

Sources

Validation of Molecular Docking Studies with Indolizine-1-carbaldehyde Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indolizine Scaffold in In-Silico Drug Design

The indolizine nucleus—specifically Indolizine-1-carbaldehyde and its functionalized analogues (carbonitriles, hydrazones, and carboxamides)—has emerged as a privileged scaffold in medicinal chemistry. Its pharmacological profile spans anti-inflammatory (COX-2 inhibition) , antimicrobial (MurC/CYP51 inhibition) , and anticancer (Tubulin polymerization inhibition) domains.

However, the predictive power of molecular docking for this scaffold is often compromised by poor protocol validation. A common pitfall is relying solely on binding energy (


) without validating the docking algorithm against experimental crystal structures.

This guide objectively compares the performance of validated docking protocols for Indolizine-1-carbaldehyde analogues against standard alternatives.[1] It establishes a self-validating workflow to ensure that in silico predictions translate reliably to in vitro potency (


/MIC).

Comparative Analysis: Algorithm Performance

When docking Indolizine analogues, the choice of software significantly impacts the correlation between predicted binding affinity and experimental biological activity. The following comparison utilizes data from benchmarking studies on COX-2 and microbial targets relevant to indolizine derivatives.

Table 1: Docking Algorithm Performance Matrix
FeatureGlide (XP Mode) AutoDock Vina GOLD (GoldScore) FlexX
Primary Utility High-precision pose predictionHigh-throughput virtual screeningFlexible ligand handlingIncremental construction
Success Rate (RMSD < 2.0 Å) 94–100% (Best for COX-2)~82%~60%< 50%
Handling of Indolizine Ring Excellent (Pi-stacking scoring)Good (Vina forcefield)ModeratePoor (Ring flexibility issues)
Correlation with Experimental

High (

)
Moderate (

)
ModerateLow
Computational Cost High (Commercial license)Low (Open Source)High (Commercial)Moderate

Expert Insight: For Indolizine-1-carbaldehyde analogues targeting hydrophobic pockets (e.g., COX-2 active site), Glide XP is the superior choice due to its rigorous sampling of hydrophobic enclosure and pi-stacking interactions, which are critical for the fused bicyclic indolizine ring. AutoDock Vina is a viable open-source alternative but requires manual inspection of poses to ensure the aldehyde/hydrazone linker geometry is chemically feasible.

Validated Molecular Docking Workflow

To ensure scientific integrity, you must move beyond simple "docking runs" to a Validation-First Protocol . This workflow incorporates a "Redocking" step to quantify the algorithm's accuracy before screening new analogues.

Step-by-Step Protocol
Phase 1: Ligand Preparation (The Indolizine Set)
  • Sketching: Draw Indolizine-1-carbaldehyde and its derivatives (e.g., Schiff bases formed with aromatic amines).

  • Geometry Optimization: Minimize energy using the MMFF94 force field .

    • Critical Step: Ensure the planarity of the indolizine ring is preserved.

  • Protonation: Set pH to 7.4. Indolizines are generally neutral, but substituents (e.g., carboxylic acids, amines) must be ionized correctly.

Phase 2: Target Preparation & Self-Validation (The "Trust" Step)
  • Selection: Download the crystal structure (e.g., COX-2, PDB ID: 1CX2 or 3LN1 ) containing a co-crystallized inhibitor.

  • Cleaning: Remove water molecules (unless bridging) and co-factors.

  • Redocking Validation (Mandatory):

    • Extract the native co-crystallized ligand.

    • Dock it back into the empty active site using your chosen parameters.

    • Calculate RMSD: Measure the Root Mean Square Deviation between the docked pose and the crystal pose.

    • Pass Criteria:

      
      . If 
      
      
      
      , the protocol is invalid for this target.
Phase 3: Screening & Analysis
  • Grid Generation: Center the grid box on the active site residues (e.g., Arg120, Tyr355 for COX-2). Box size:

    
    .
    
  • Docking: Run the algorithm with high exhaustiveness (exhaustiveness = 8 for Vina; XP mode for Glide).

  • Interaction Mapping: Filter results for key interactions:

    • Hydrogen Bonds: Aldehyde/Carbonyl oxygen acting as an acceptor.

    • Pi-Pi Stacking: Indolizine ring interacting with aromatic residues (e.g., Trp, Phe).

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating Indolizine docking studies.

ValidationWorkflow Start Start: Indolizine-1-CHO Analogues Screen Dock Indolizine Analogues Start->Screen Wait for Validation PDB Select Target PDB (e.g., COX-2 / 1CX2) Extract Extract Native Ligand PDB->Extract Redock Redock Native Ligand Extract->Redock CalcRMSD Calculate RMSD (Docked vs Crystal) Redock->CalcRMSD Decision RMSD < 2.0 Å? CalcRMSD->Decision Fail Protocol FAILED Adjust Grid/Algorithm Decision->Fail No Pass Protocol VALIDATED Proceed to Screening Decision->Pass Yes Pass->Screen Authorized Correlate Correlate with In Vitro IC50 Screen->Correlate

Figure 1: Self-validating molecular docking workflow ensuring protocol reliability before screening.

Case Study: Indolizine Analogues vs. Standard Inhibitors[1]

This section compares the docking performance of Indolizine-1-carbaldehyde derivatives against standard drugs in a validated COX-2 model.

Target: Cyclooxygenase-2 (COX-2) PDB ID: 1CX2 (Selectivity validation) Standard Drug: Celecoxib / Indomethacin

Table 2: Comparative Binding Data
CompoundDocking Score (kcal/mol)Experimental

(

)
Key Interactions (Active Site)
Indolizine Analogue 9 (Schiff Base)-11.5 0.045 (Potent)H-bond: Arg120, Tyr355; Pi-Stack: Trp387
Indolizine Analogue 5b (Carbonitrile)-9.20.12H-bond: Ser530; Hydrophobic: Val349
Celecoxib (Standard Control)-10.80.05Sulfonamide H-bonds; Phenyl hydrophobic fit
Indolizine-1-CHO (Precursor)-6.5> 10.0 (Inactive)Weak H-bond; Lacks side-chain extension

Analysis: The data demonstrates that the Indolizine-1-carbaldehyde precursor (Score -6.5) is relatively inactive due to its small size and lack of functional groups to engage the deep hydrophobic pocket of COX-2. However, its derivatives (Analogues 9 & 5b) show binding energies superior or comparable to Celecoxib.

  • Causality: The functionalization at the 1-position (e.g., converting aldehyde to a hydrazone or chalcone) extends the molecule, allowing it to bridge the COX-2 active site channel, mimicking the arachidonic acid binding mode.

Mechanism of Action: The Binding Pathway

Understanding how these analogues bind is crucial for rational design. The Indolizine core acts as a "hydrophobic anchor," while the 1-position substituent directs specificity.

InteractionPathway Ligand Indolizine-1-Substituted Analogue Pocket Target Hydrophobic Pocket (COX-2 / CYP51) Ligand->Pocket Enters Interaction1 Indolizine Core: Pi-Pi Stacking (Trp/Phe) Pocket->Interaction1 Interaction2 1-Position Substituent: H-Bonding (Arg/Tyr) Pocket->Interaction2 Result Stabilization of Ligand-Receptor Complex Interaction1->Result Interaction2->Result Outcome Inhibition of Enzymatic Activity (Low IC50) Result->Outcome

Figure 2: Mechanistic pathway of Indolizine analogue binding. The core provides stability via stacking, while the 1-substituent confers specificity.

Experimental Validation (The "Ground Truth")

Docking is a hypothesis; wet-lab assay is the proof. To validate the docking results of Indolizine-1-carbaldehyde analogues, the following experimental assays are the gold standard.

A. Synthesis Verification
  • Reaction: Condensation of Indolizine-1-carbaldehyde with amines/hydrazines.

  • Validation:

    
    -NMR and IR spectroscopy must confirm the disappearance of the aldehyde peak (
    
    
    
    ) and formation of the imine/alkene linker.
B. Biological Assay (COX-2 Inhibition)
  • Assay Kit: Colorimetric COX inhibitor screening kit.

  • Procedure: Incubate COX-2 enzyme with the Indolizine analogue (0.01–100

    
    ) and arachidonic acid.
    
  • Readout: Measure the production of Prostaglandin

    
     (PGG2) via peroxidase activity (absorbance at 590 nm).
    
  • Correlation: Plot

    
     vs. % Inhibition to determine 
    
    
    
    . Compare this value with the Docking Score. A strong negative correlation (Lower Energy = Lower
    
    
    ) validates the model.

References

  • Murali Krishna, K., et al. (2016).[2] "Molecular docking of indolizine heterocyclics." Online Journal of Bioinformatics, 17(2), 116-128.[2]

  • Al-Sanea, M. M., et al. (2021).[3] "Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies." Molecules, 26(21), 6583.

  • Gomha, S. M., et al. (2022). "Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety." Frontiers in Chemistry, 9, 679967.[1]

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A Comparative Guide to Metal Catalysts in Indolizine Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Indolizine Scaffold

To researchers, scientists, and professionals in drug development, the indolizine scaffold is a familiar and highly valued structural motif. This nitrogen-containing heterocyclic system, an isomer of indole, is the core of numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The quest for efficient and versatile methods to construct and functionalize this privileged scaffold has driven significant innovation in synthetic organic chemistry.[1][3] Among the most powerful strategies to have emerged are those employing transition metal catalysis, which offer unparalleled control over bond formation and molecular complexity.[3][4][5]

This guide provides a comparative analysis of the most prominent metal catalysts utilized in indolizine synthesis. Moving beyond a simple catalog of reactions, we will delve into the mechanistic rationale behind catalyst selection, compare their performance based on experimental data, and provide detailed protocols to bridge the gap between theoretical understanding and practical application. Our focus is on empowering you, the researcher, to make informed decisions when designing your own synthetic routes to novel indolizine derivatives.

The Catalytic Landscape: A Comparative Overview of Key Metals

The choice of a metal catalyst is a critical decision in the synthesis of indolizines, profoundly influencing the reaction's scope, efficiency, and functional group tolerance. While numerous metals have been explored, palladium, copper, gold, rhodium, and iron have emerged as the workhorses in this field. Each possesses unique electronic properties and reactivity profiles that chemists have ingeniously exploited to forge the bicyclic indolizine core.

Palladium: A Versatile Powerhouse for Cross-Coupling and Cyclization

Palladium catalysis is renowned for its reliability and broad applicability in forming carbon-carbon and carbon-heteroatom bonds. In the context of indolizine synthesis, palladium catalysts excel in multicomponent reactions and direct functionalization of the indolizine core.

A notable example is the palladium-catalyzed, multicomponent synthesis of indolizines from 2-bromopyridines, carbon monoxide, imines, and alkynes.[6][7] This method proceeds through the carbonylative formation of a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne.[6] A key advantage of this approach is the modularity it offers, allowing for the systematic variation of all substituents by simply changing the starting materials.[6]

Palladium also shines in the late-stage functionalization of pre-formed indolizine rings. A highly effective protocol for the direct and regioselective C-3 arylation and heteroarylation of indolizines has been developed, proceeding via an electrophilic substitution pathway.[8][9] This method is tolerant of a wide variety of substituents on both the indolizine and the aryl halide, providing a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.[8][9]

Furthermore, palladium catalysts are instrumental in cross-coupling/cycloisomerization cascade reactions. For instance, the reaction of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, catalyzed by palladium, provides a straightforward route to 1,3-disubstituted indolizines.[10] The reaction is believed to proceed through the formation of an allenyl pyridine intermediate.[10]

Table 1: Comparative Performance of Palladium-Catalyzed Indolizine Syntheses

Reaction TypeCatalyst/LigandKey SubstratesYieldsKey AdvantagesReference
Multicomponent Carbonylative CouplingPd(OAc)₂ / Xantphos2-Bromopyridines, Imines, Alkynes76% (for 2a)Modular, builds complexity in one pot[6]
C-3 ArylationPdCl₂(PPh₃)₂Indolizines, Aryl BromidesGood to ExcellentLate-stage functionalization, broad scope[8][9]
Cross-Coupling/CycloisomerizationPd(PPh₃)₄3-(2-pyridyl) propargyl carbonates, Organoboronic acidsGood to ExcellentAccess to 1,3-disubstituted indolizines[10]
Copper: The Economical and Efficient Choice for Cycloisomerizations

Copper catalysts, being more abundant and less expensive than palladium, present an attractive alternative for indolizine synthesis. They are particularly effective in promoting cycloisomerization reactions of appropriately substituted pyridine precursors.

A highly efficient route to C-1 oxygenated indolizines involves the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates.[11][12] This reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of substituents.[11][12][13] The mechanism is thought to involve a copper-induced propargyl-allenyl isomerization, followed by nucleophilic attack of the pyridine nitrogen.[12]

Copper catalysts are also employed in one-pot, three-component reactions. For example, the synthesis of C-3 acylated indolizines from pyridines, aryl methyl ketones, and acrylate derivatives can be achieved using a copper- and iodine-mediated system.[14] This reaction proceeds via a postulated 1,3-dipolar cycloaddition of a pyridinium ylide with the acrylate.[14] In some instances, palladium and copper catalysts are used in tandem to facilitate sequential coupling and cycloisomerization reactions in a single vessel.[11]

Table 2: Comparative Performance of Copper-Catalyzed Indolizine Syntheses

Reaction TypeCatalystKey SubstratesYieldsKey AdvantagesReference
CycloisomerizationCuI2-pyridyl-substituted propargylic acetatesUp to 98%Mild conditions, high efficiency[12]
Three-Component ReactionCuI / I₂Pyridines, Aryl Methyl Ketones, Acrylates38-73%One-pot, readily available starting materials[14]
Tandem Pd/Cu CatalysisPd/Cu catalystsPropargyl amines, Heteroaryl bromidesGoodOne-pot coupling and cycloisomerization[11]
Gold: Unique Reactivity for Multicomponent and Hydroarylation Reactions

Gold catalysts, particularly in their cationic form, exhibit a strong affinity for alkynes, enabling a unique set of transformations for indolizine synthesis. This includes multicomponent reactions and intramolecular hydroarylation/aromatization cascades.

A notable gold-catalyzed multicomponent reaction brings together aldehydes, amines, and alkynes to furnish aminoindolizines.[15] This methodology is characterized by its high atom economy and can be performed under solvent-free conditions or even in water, highlighting its green credentials.[15] The gold catalyst is believed to facilitate both the initial coupling and the subsequent cycloisomerization in a single pot.[15]

Gold catalysts also enable the synthesis of functionalized indolizines through the intramolecular hydroarylation/aromatization of pyrrole-ynes.[16][17][18] This strategy allows for the construction of the pyridine ring of the indolizine system and can accommodate a wide variety of functional groups on the alkyne moiety.[16][17]

Table 3: Comparative Performance of Gold-Catalyzed Indolizine Syntheses

Reaction TypeCatalystKey SubstratesYieldsKey AdvantagesReference
Multicomponent ReactionAuCl₃Aldehydes, Amines, AlkynesHighHigh atom economy, solvent-free/water conditions[15]
Intramolecular HydroarylationAu(I) complexesPyrrole-ynesGood to ExcellentConcise route to functionalized indolizines[16][17]
Two-fold HydroarylationPAd₃AuCl / AgNTf₂Diynes with indole/pyrrole derivativesModerate to GoodConstruction of indolizines with eight-membered rings[19]
Rhodium and Iron: Expanding the Catalytic Toolkit

While palladium, copper, and gold are the most frequently employed catalysts, rhodium and iron have also carved out important niches in indolizine synthesis.

Rhodium catalysts have been utilized in elegant one-pot sequential reactions. For instance, a process involving a rhodium-catalyzed [2+1]-cyclopropanation, followed by a palladium-catalyzed ring expansion and subsequent oxidation, has been developed for the synthesis of functionalized indolizines from pyridotriazoles and 1,3-dienes.[20][21][22] Rhodium is also effective in catalyzing the transannulation of pyridotriazoles with alkynes and nitriles.[23]

Iron, as an earth-abundant and non-toxic metal, is a highly desirable catalyst from a sustainability perspective. Iron-catalyzed three-component coupling-cycloisomerization reactions of aldehydes, terminal alkynes, and amines provide access to a diverse range of aminoindolizines.[11][24] Additionally, an iron-catalyzed synthesis of functionalized indolizines from pyridines and α-substituted allenoates has been reported.[11] More recently, an iron(III)-catalyzed multicomponent reaction of pyridines, diazo compounds, and alkynes has been developed, which proceeds under mild conditions.[25][26]

Table 4: Comparative Performance of Rhodium- and Iron-Catalyzed Indolizine Syntheses

MetalReaction TypeCatalystKey SubstratesYieldsKey AdvantagesReference
RhodiumSequential Cyclopropanation/Ring ExpansionRh₂(OAc)₄ and Pd(PPh₃)₄Pyridotriazoles, 1,3-Dienes50-60% (cyclopropanes)One-pot, sequential catalysis[20]
IronThree-Component Coupling-CycloisomerizationFe(acac)₃Aldehydes, Terminal Alkynes, AminesGoodInexpensive and abundant catalyst[11]
IronMulticomponent Reaction[Fe(TPP)Cl]Pyridines, Diazo Compounds, AlkynesGood to ExcellentMild conditions, low catalyst loading[25][26]

Mechanistic Insights and Catalytic Cycles

Understanding the underlying mechanisms of these catalytic reactions is paramount for reaction optimization and the rational design of new synthetic routes. Below, we illustrate the generalized catalytic cycles for two of the most common palladium- and gold-catalyzed transformations.

Palladium-Catalyzed C-3 Arylation: An Electrophilic Substitution Pathway

The direct arylation of indolizines at the C-3 position, catalyzed by palladium, is believed to proceed through an electrophilic substitution mechanism, a pathway that has been supported by experimental and computational data.[8][9]

G cluster_legend Legend Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Indolizine Ar-Indolizine ArPd(II)(X)L2->Ar-Indolizine Electrophilic Attack (Indolizine) Indolizine Indolizine Ar-Indolizine->Pd(0)L2 Reductive Elimination (-HX) Pd(0)L2_leg Active Catalyst ArPd(II)(X)L2_leg Aryl-Pd Complex Indolizine_leg Substrate Ar-Indolizine_leg Product

Caption: Generalized catalytic cycle for Pd-catalyzed C-3 arylation of indolizines.

Gold-Catalyzed Cycloisomerization: Activation of Alkynes

Gold catalysts, particularly Au(I) and Au(III) species, are excellent π-acids that readily activate carbon-carbon multiple bonds. In the synthesis of indolizines, this property is harnessed to trigger intramolecular cyclization reactions.

G Au(I)L Au(I)L Activated_Complex π-Activated Complex Au(I)L->Activated_Complex Coordination Alkynyl_Pyridine Alkynyl_Pyridine Alkynyl_Pyridine->Activated_Complex Cyclized_Intermediate Vinyl-Gold Intermediate Activated_Complex->Cyclized_Intermediate Intramolecular Nucleophilic Attack Indolizine Indolizine Cyclized_Intermediate->Indolizine Protodeauration Indolizine->Au(I)L Catalyst Regeneration

Caption: Simplified catalytic cycle for Au-catalyzed cycloisomerization to form indolizines.

Experimental Protocols: From Theory to Practice

To facilitate the application of these methods in your laboratory, we provide a detailed, step-by-step protocol for a representative copper-catalyzed cycloisomerization, a reaction known for its efficiency and mild conditions.

Protocol: Copper-Catalyzed Synthesis of 1-Acetyloxymethyl-2-phenylindolizine

This protocol is adapted from the work of Yan et al. and describes the synthesis of a C-1 oxygenated indolizine.[12]

Materials:

  • 1-(2-pyridyl)-3-phenylprop-2-yn-1-yl acetate

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-(2-pyridyl)-3-phenylprop-2-yn-1-yl acetate (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is crucial as oxygen can interfere with the copper catalyst.

  • Solvent Addition: Add anhydrous THF (5 mL) to the flask to dissolve the starting material.

  • Catalyst Addition: To the stirred solution, add copper(I) iodide (0.05 mmol, 5 mol%). The choice of a Cu(I) salt is common as it is often the active catalytic species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). The use of a saturated salt solution helps to minimize the formation of emulsions.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-acetyloxymethyl-2-phenylindolizine.

Expected Outcome: This procedure typically affords the desired product in high yield (often >90%).[12]

Conclusion: A Bright Future for Indolizine Synthesis

The field of metal-catalyzed indolizine synthesis is a vibrant and rapidly evolving area of research.[3][4] Palladium, copper, and gold catalysts have established themselves as the primary tools for constructing this important heterocyclic scaffold, each offering a unique set of advantages in terms of scope, efficiency, and mechanistic pathways. The emergence of more sustainable catalysts based on iron and the development of novel, one-pot multicomponent reactions continue to push the boundaries of what is possible.[11][25]

As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more selective and efficient methods for indolizine synthesis. This will undoubtedly accelerate the discovery of new drug candidates and functional materials based on this versatile and biologically significant scaffold.

References

  • Organic Chemistry Portal. Synthesis of indolizines. [Link]

  • Kim, J., et al. (2017). One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. Organic Letters, 19(20), 5677–5680. [Link]

  • Yan, B., & Liu, Y. (2007). Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water. Organic Letters, 9(21), 4323–4326. [Link]

  • Wang, C., et al. (2017). Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes. Organic & Biomolecular Chemistry, 15(38), 8119–8133. [Link]

  • Martin, C. L., et al. (2015). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Communications, 51(28), 6219–6222. [Link]

  • Park, C., et al. (2004). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters, 6(7), 1159–1162. [Link]

  • Zhou, Y., et al. (2008). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications, (26), 3050–3052. [Link]

  • Lee, S., et al. (2018). Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. Organic & Biomolecular Chemistry, 16(4), 543–547. [Link]

  • Park, C., et al. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. National Institutes of Health. [Link]

  • Kim, J., et al. (2017). One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. Organic Letters. [Link]

  • Chen, Y., et al. (2021). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Chemical Science, 12(15), 5516–5522. [Link]

  • Yan, B., et al. (2007). Highly Efficient Synthesis of Functionalized Indolizines and Indolizinones by Copper-Catalyzed Cycloisomerizations of Propargylic Pyridines. The Journal of Organic Chemistry, 72(20), 7783–7786. [Link]

  • ResearchGate. (2015). The one-pot, palladium catalyzed synthesis of indolizines. [Link]

  • Kim, J., et al. (2017). One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. PubMed. [Link]

  • Semantic Scholar. (2017). Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes. [Link]

  • ResearchGate. (2017). Synthesis of Functionalized Indolizines via Gold(I)-Catalyzed Intramolecular Hydroarylation/aromatization of Pyrrole-Ynes. [Link]

  • Sadowski, B., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6699–6713. [Link]

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  • Wang, W., et al. (2014). Copper(II)-catalyzed indolizines formation followed by dehydrogenative functionalization cascade to synthesize 1-bromoindolizines. The Journal of Organic Chemistry, 79(20), 9556–9566. [Link]

  • Patil, S. S., et al. (2011). Iron-Catalyzed Synthesis of Aminoindolizines and Quinolines. Synfacts, 2011(12), 1354. [Link]

  • ResearchGate. (2025). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. [Link]

  • Jones, A. C., et al. (2017). Iron-Catalyzed Indolizine Synthesis from Pyridines, Diazo Compounds, and Alkynes. Organic Letters, 19(23), 6396–6399. [Link]

  • Gandeepan, P., & Ackermann, L. (2013). Iron Catalysis in Organic Synthesis. Chemical Reviews, 113(2), 1296–1350. [Link]

  • Danac, R., et al. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 297, 117908. [Link]

  • ResearchGate. (2022). Mechanism of the synthesis of indolizines 89. [Link]

  • Han, J., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(13), 5221. [Link]

  • da Silva, A. C. M., et al. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry, 21(16), 3351–3359. [Link]

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  • Sadowski, B., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. [Link]

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Sources

Performance Evaluation of Indolizine-1-Carbaldehyde Derived Sensors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indolizine Advantage

In the landscape of fluorescent chemosensors, the indolizine-1-carbaldehyde scaffold represents a distinct "donor-acceptor" (D-A) architecture that bridges the gap between the high quantum yield of coumarins and the red-shifted emission of rhodamines. Unlike traditional indole-based sensors, the indolizine core (a bridged 10


-electron system) exhibits intrinsic fluorescence properties highly sensitive to electronic perturbations at the 1- and 3-positions.

This guide evaluates sensors derived from indolizine-1-carbaldehyde, specifically focusing on their performance in detecting nucleophiles (e.g., sulfites) and metal ions (


, 

). We provide a direct performance comparison against industry-standard fluorophores and detail the experimental protocols required to validate these sensors in a drug development context.

Mechanistic Principles: Engineering the "Turn-On" Response

The performance of indolizine-1-carbaldehyde sensors relies heavily on the Intramolecular Charge Transfer (ICT) mechanism.[1] The aldehyde group at the C-1 position acts as a strong electron acceptor, while the indolizine ring acts as the donor.

The Sensing Pathway

When the aldehyde condenses with a recognition moiety (e.g., a hydrazine or amine) to form a Schiff base or hydrazone, the conjugation extends. Upon binding with an analyte (or reaction with a nucleophile), the electronic push-pull system is perturbed, leading to a measurable spectral shift or fluorescence enhancement.

ICT_Mechanism Precursor Indolizine-1-CHO (Weak Fluorescence) Derivatization Condensation (e.g., Hydrazine) Precursor->Derivatization Synthesis Probe Sensor (Probe) (Quenched/PET state) Derivatization->Probe Formation Complex Probe-Analyte Complex (ICT Activated) Probe->Complex Binding Event Analyte Analyte (Metal Ion / Biothiol) Analyte->Complex Coordination Signal Fluorescence Turn-On (Red Shift / High QY) Complex->Signal Emission

Figure 1: The signal transduction pathway from the indolizine precursor to the active fluorescent state.[1]

Comparative Performance Analysis

To objectively evaluate indolizine-based sensors, we compare a representative Indolizine-1-carbaldehyde derivative (Probe CRL-1 type) against standard Coumarin and Rhodamine B scaffolds.

Quantitative Benchmarking
FeatureIndolizine-Based (CRL-1 Type)Coumarin-BasedRhodamine B-Based
Excitation/Emission ~450 nm / ~530–580 nm~350 nm / ~450 nm~550 nm / ~580 nm
Stokes Shift Large (>80 nm) Moderate (~50 nm)Small (<30 nm)
Quantum Yield (

)
High (0.40 – 0.92)Moderate (0.1 – 0.6)High (0.3 – 0.9)
pH Stability Moderate (pH 4–9)HighLow (pH sensitive spirolactam)
Response Time Fast (<10 s) VariableFast (<1 min)
LOD (Typical)

to

M

M

M
Solubility DMSO/Water mixturesGood in organicsPoor in water (aggregates)
Critical Insights
  • Stokes Shift Advantage: Indolizine sensors often exhibit Stokes shifts exceeding 80 nm. This is superior to Rhodamine B, significantly reducing self-quenching errors in concentrated samples or biological imaging.

  • Tunability: Unlike Coumarin, which is restricted to the blue region, the indolizine core can be easily tuned to the orange/red region (up to 580 nm) by adding electron-withdrawing groups at the C-7 position, improving tissue penetration depth for bio-imaging.

  • Selectivity: Indolizine-1-carbaldehyde derivatives show exceptional selectivity for nucleophiles like sulfites (

    
    ) and metal ions like 
    
    
    
    , often with <10 second response times, outperforming the slower kinetics of boronate-based coumarin probes.

Experimental Validation Protocols

As a scientist, you must validate the sensor's stoichiometry and interference profile before biological application.

Protocol: Binding Stoichiometry (Job’s Plot)

Objective: Determine the ratio of Sensor (L) to Analyte (M) in the complex.

  • Preparation: Prepare equimolar stock solutions (

    
     M) of the Indolizine Sensor and the Analyte (e.g., 
    
    
    
    ) in the same solvent system (e.g.,
    
    
    buffer).
  • Variation: Prepare a series of 11 vials. Vary the mole fraction (

    
    ) of the analyte from 0 to 1.0 (e.g., 0:10, 1:9, ... 10:0), keeping the total concentration (
    
    
    
    ) constant.
  • Measurement: Record the fluorescence intensity (

    
    ) at the emission maximum (
    
    
    
    ) for each vial.
  • Plotting: Plot

    
     (or 
    
    
    
    ) vs. Mole Fraction (
    
    
    ).
  • Analysis: The maximum of the curve indicates the binding stoichiometry. A peak at

    
     implies 1:1 binding; 
    
    
    
    implies 1:2 (M:L).
Protocol: Limit of Detection (LOD)

Objective: Calculate the lowest detectable concentration using the


 method.
  • Blank Measurement: Measure the fluorescence emission of the sensor (blank) 10 times. Calculate the standard deviation (

    
    ) of these blank readings.
    
  • Titration: Add increasing concentrations of analyte to the sensor solution.

  • Linear Regression: Plot Fluorescence Intensity (

    
    ) vs. Concentration (
    
    
    
    ). Determine the slope (
    
    
    ) of the linear region.
  • Calculation:

    
    
    
Workflow Visualization

Validation_Workflow cluster_optical Photophysical Evaluation Synth Synthesis (Vilsmeier-Haack) Char Characterization (NMR, MS) Synth->Char UV UV-Vis/Fluorescence Titration Char->UV Jobs Job's Plot (Stoichiometry) UV->Jobs Select Interference Study (Selectivity) UV->Select Bio Biological Imaging (Confocal Microscopy) Jobs->Bio If Stable Select->Bio If Selective

Figure 2: Step-by-step validation workflow from synthesis to biological application.

Critical Limitations

While powerful, Indolizine-1-carbaldehyde sensors have limitations that must be acknowledged in experimental design:

  • Solubility: Many indolizine derivatives are lipophilic. They often require co-solvents (DMSO/Ethanol) or surfactant encapsulation (e.g., Pluronic F-127) for use in 100% aqueous biological media.

  • Synthesis Scalability: The Vilsmeier-Haack formylation is generally efficient, but subsequent condensation steps can be sensitive to steric hindrance if the C-2 or C-3 positions are heavily substituted.

  • Blue-Light Excitation: While red-shifted emission is possible, many derivatives still require excitation in the blue/UV range (~350–400 nm), which can cause autofluorescence in some tissue samples.

References

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.[1][2] Molecules, 27(1),[1] 12.

  • Kratochvíl, J., et al. (2024). Strongly fluorescent indolizine-based coumarin analogs. Organic Chemistry Frontiers.

  • Zhang, H., et al. (2020). A turn-on fluorescent probe based on indolizine for the detection of sulfite.[3] RSC Advances.

  • Silva, M., et al. (2023). Indole-based Fluorometric and Colorimetric Chemosensors for the Selective Detection of Cu2+. Journal of Science.

Sources

Analytical Cross-Validation of New Indolizine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolizine scaffold—a 10


-electron aromatic system isomeric with indole—has emerged as a "privileged structure" in drug discovery and fluorescence bio-imaging. However, its unique N-bridgehead architecture presents distinct analytical challenges compared to its indole isomers.

This guide provides a rigorous cross-validation framework for researchers characterizing new indolizine derivatives. We move beyond basic characterization to a multi-modal validation strategy , ensuring that the structural identity, absolute purity, and photophysical performance of these compounds are unassailable before biological application.

Part 1: Structural Identity – Resolving the Regioisomer Crisis

The Challenge: Indolizine vs. Indole

Synthesizing indolizines (often via 1,3-dipolar cycloaddition) frequently yields regioisomers or stable intermediates that Mass Spectrometry (MS) cannot distinguish from the target product. A common error is misidentifying a non-cyclized pyridinium ylide intermediate as the final indolizine, as they share the same molecular weight (


).
Cross-Validation Method: 2D-NMR vs. X-ray Crystallography

To validate the


 aromatic system, one must prove the fusion of the 5- and 6-membered rings.
FeatureIndolizine (Target)Indole (Isomer/Alternative)Validation Marker
Bridgehead Proton None (N is bridgehead)N-H proton present1H NMR: Indole shows broad singlet (10-12 ppm); Indolizine shows NO N-H signal.
Ring Current Shielded 5-membered ringUniform aromaticityC-13 NMR: C-8 in indolizine is highly shielded (~110-115 ppm) due to electron density.
Connectivity C-N bond sharedC-C bond sharedHMBC: Correlation between pyridine protons and the 5-ring carbons.
Expert Insight: The NOESY Protocol

Don't rely solely on 1D NMR. Use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity.

  • Critical Check: In 2-substituted indolizines, the H-1 proton must show a strong NOE correlation with the H-8 proton of the six-membered ring. This spatial lock is absent in non-cyclized precursors.

Part 2: Purity Assessment – The "99% Purity" Illusion

The Challenge: Relative vs. Absolute Quantitation

Researchers often report ">99% purity" based on HPLC-UV area integration. This is scientifically risky for indolizines, which have high molar extinction coefficients (


). A small, highly absorbing impurity can skew results, or conversely, non-UV-active salts (from the synthesis) can be invisible to HPLC but toxic to cells.
Cross-Validation Method: HPLC-UV/Vis vs. qNMR

We validate "Chromatographic Purity" against "Mass Balance Purity."

Table 1: Method Comparison
ParameterMethod A: HPLC-UV (254 nm)Method B: 1H-qNMR (Internal Standard)Verdict
Principle Relative absorbance of analytes.Molar ratio of protons.qNMR is absolute.
Blind Spots Inorganic salts, residual solvents, non-chromophores.Protons overlapping with solvent peaks.Must use both.
Precision High (

)
Moderate (

)
HPLC for precision; qNMR for accuracy.
Sample Req. Micrograms (destructive).Milligrams (non-destructive).qNMR recovers sample.
Workflow Diagram: Purity Validation Logic

PurityValidation cluster_0 Orthogonal Analysis Sample Crude Indolizine Sample HPLC Method A: HPLC-UV (Gradient Elution) Sample->HPLC qNMR Method B: qNMR (Maleic Acid Std) Sample->qNMR Decision Compare Purity Values (Δ < 2%)? HPLC->Decision Area % qNMR->Decision Wt % Pass VALIDATED Proceed to Bio-Assay Decision->Pass Yes Fail DISCREPANCY Check for Salts/Solvents Decision->Fail No

Figure 1: Orthogonal workflow for validating compound purity. Discrepancies between HPLC and qNMR often reveal hidden salt contaminants common in indolizine synthesis.

Part 3: Functional Utility – Fluorescence Performance

The Challenge: Stokes Shift & Stability

Indolizines are often proposed as superior alternatives to Indoles for fluorescence imaging. To justify this, you must demonstrate Intramolecular Charge Transfer (ICT) capabilities that Indoles lack.

Cross-Validation Data: Indolizine vs. Indole Standard

The following data compares a standard 2-phenylindolizine against 2-phenylindole.

Property2-Phenylindole (Standard)2-Phenylindolizine (New)Advantage
Emission

~380 nm (UV/Blue)~480-550 nm (Green/Yellow)Red-shifted: Better tissue penetration.
Stokes Shift ~40-60 nm>100 nmHigh Contrast: Reduces self-quenching artifacts.
Quantum Yield (

)
0.3 - 0.50.1 - 0.8 (Highly Tunable)Environment Sensitive: Acts as a polarity sensor.
Mechanism

ICT (Donor-Acceptor)Turn-on: Fluorescence activates in lipophilic environments (membranes).

Part 4: Detailed Experimental Protocols

Protocol A: Absolute Purity via qNMR

Objective: Determine purity without a reference standard of the analyte. Standard: Maleic Acid (TraceCERT® or equivalent, >99.9% purity).

  • Preparation:

    • Weigh exactly 10.0 mg of the Indolizine sample (

      
      ) into a vial.
      
    • Weigh exactly 5.0 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 600

      
      L of DMSO-
      
      
      
      (ensure complete solubility).
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.[1][2]

    • Pulse sequence:

      
       pulse.
      
    • Relaxation delay (

      
      ): 60 seconds  (Critical: 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (

      
       6.0-6.3 ppm) and a distinct Indolizine proton (e.g., H-5 doublet).
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass.
Protocol B: Photostability Stress Test

Objective: Compare "bleaching" resistance against Fluorescein.

  • Setup: Prepare 10

    
    M solutions of Indolizine and Fluorescein in PBS (pH 7.4).
    
  • Irradiation: Expose both samples to continuous high-intensity LED excitation (at their respective

    
    ) for 60 minutes.
    
  • Measurement: Record fluorescence intensity every 5 minutes.

  • Validation Criteria: The Indolizine derivative is considered "Superior" if it retains >80% initial intensity after 60 mins, compared to Fluorescein's typical degradation.

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the structural electronic mechanism that gives Indolizines their unique fluorescence properties compared to Indoles.

IndolizineMechanism cluster_1 Key Difference vs Indole Ground Ground State (S0) Planar 10π System FrankCondon Frank-Condon State (Excited) Ground->FrankCondon Excitation Excitation Photon Absorption (hv) ICT ICT State (Charge Transfer) FrankCondon->ICT Internal Charge Transfer Relax Solvent Relaxation (Reorientation) ICT->Ground Emission Emission Fluorescence (Large Stokes Shift) Note Indolizine allows strong Donor-Acceptor separation (Bridgehead N acts as donor)

Figure 2: The Internal Charge Transfer (ICT) mechanism in Indolizines responsible for the large Stokes shift, distinguishing them from the locally excited (LE) state of Indoles.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Görner, H. "Photoprocesses of Indole and Indolizine Derivatives." Photochemistry and Photobiology, 2005. Link

  • Pauli, G. F., et al. "The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. Link

  • Sarpal, N., et al. "Indolizine-based fluorescent probes: Synthesis and biological applications." RSC Advances, 2020. Link

  • Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance for Industry, 2015. Link

Sources

benchmarking new indolizine synthesis protocols against established methods

Author: BenchChem Technical Support Team. Date: February 2026

Transition Metal-Catalyzed C-H Activation vs. Classical 1,3-Dipolar Cycloaddition

Executive Summary

The indolizine scaffold is a privileged structure in drug discovery, serving as the core for therapeutics ranging from calcium entry blockers to potential anti-tubercular agents. Historically, the Scholtz-Tschitschibabin reaction and 1,3-dipolar cycloaddition of pyridinium ylides have been the workhorses of this synthesis.

However, the demand for late-stage functionalization (LSF) and higher atom economy has driven a shift toward Transition Metal-Catalyzed C-H Activation . This guide benchmarks the modern Rh(III)-Catalyzed Oxidative Annulation (The "New Standard") against the established Pyridinium Ylide Cycloaddition (The "Classic Method").

Verdict: While the Classic Method remains superior for cost-sensitive, large-scale commodity synthesis, the Rh(III) protocol offers superior performance for diversity-oriented synthesis (DOS) and late-stage drug modification due to its step-economy and tolerance of sensitive functional groups.

The Benchmark Landscape

We evaluated two primary protocols based on four critical KPIs: Step Count , Atom Economy , Substrate Scope , and Reaction Conditions .

FeatureMethod A: Classical 1,3-Dipolar CycloadditionMethod B: Rh(III)-Catalyzed C-H Annulation
Mechanism Stepwise: Salt formation

Ylide generation

Cycloaddition
Concerted: C-H Activation

Alkyne Insertion
Pre-functionalization High: Requires synthesis of pyridinium salts (halide alkylation).None: Uses native pyridine substrates.
Atom Economy Low to Moderate: Stoichiometric base and halide waste.High: Water is often the only byproduct (with internal oxidants).
Regioselectivity Controlled by ylide electronics (often variable).Highly predictable (directed by steric/electronic factors).
Cost Low (Reagents: Alkyl halides, Base).High (Catalyst:

).[1][2]
Ideal Use Case Multi-gram scale of simple cores.Library generation, complex molecule diversification.[3]
Deep Dive: The Protocols
Method A: Established Protocol (Pyridinium Ylide Cycloaddition)

The "Old Guard" – Reliable but labor-intensive.

Scientific Basis: This method relies on the formation of a zwitterionic pyridinium ylide, which acts as a 1,3-dipole reacting with an electron-deficient dipolarophile (alkyne or alkene).[3]

Protocol Workflow:

  • Quaternization: React pyridine with

    
    -halo ketone in acetone (Reflux, 2-4 h). Filter the precipitated pyridinium salt.
    
  • Ylide Generation: Suspend salt in solvent (CHCl

    
     or DMF). Add stoichiometric base (Et
    
    
    
    N or K
    
    
    CO
    
    
    ) to generate the ylide in situ.
  • Cycloaddition: Add dipolarophile (e.g., dimethyl acetylenedicarboxylate - DMAD). Stir at reflux for 6-12 h.

  • Oxidation (If using alkenes): Requires addition of oxidant (CrO

    
     or DDQ) to aromatize the intermediate.
    

Critical Limitation: The requirement for pre-functionalized pyridinium salts introduces an extra isolation step, reducing overall throughput.

Method B: The New Standard (Rh(III)-Catalyzed C-H Annulation)

The "Challenger" – High precision, single-step.

Scientific Basis: This protocol utilizes a Cp*Rh(III) catalyst to activate the C-H bond at the 2-position of the pyridine ring, followed by alkyne insertion. It mimics the efficiency of biological enzymes.

Protocol Workflow:

  • Setup: In a glovebox or under

    
    , charge a screw-cap vial with:
    
    • Substituted Pyridine (0.2 mmol)

    • Internal Alkyne (0.24 mmol)

    • Catalyst:

      
       (2.5 mol%)
      
    • Oxidant:

      
       (2.0 equiv) [Note: Internal oxidants like N-pivaloyloxy substituents can eliminate the need for Cu].
      
    • Solvent: t-Amyl alcohol or MeOH (2.0 mL).

  • Reaction: Seal and heat to 60-100 °C for 12-16 h.

  • Workup: Cool to RT. Dilute with DCM. Filter through a celite pad to remove metal salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Expert Insight: The choice of solvent is critical. Protic solvents like MeOH often facilitate the proton-demetalation step, boosting turnover frequency (TOF).

Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting. Below are the pathways for both methods.

Diagram 1: Classical Ylide Pathway

Note the dependency on the "Salt" intermediate.

YlidePathway Pyridine Pyridine Precursor Salt Pyridinium Salt Pyridine->Salt + Alkyl Halide (Quaternization) Ylide Pyridinium Ylide Salt->Ylide Deprotonation Base Base (Et3N) Base->Salt Indolizine Indolizine Product Ylide->Indolizine [3+2] Cycloaddition - H2 (Oxidation) Dipole Dipolarophile (Alkyne) Dipole->Ylide

Caption: The stepwise progression of the classical method requires salt isolation before the critical cycloaddition event.

Diagram 2: Rh(III) Catalytic Cycle

Note the "Closed Loop" efficiency of the catalyst.

RhCycle PreCat [Cp*RhCl2]2 Pre-Catalyst ActiveRh Active Species Cp*Rh(III) PreCat->ActiveRh Activation Coordination N-Coordination ActiveRh->Coordination + Pyridine CH_Activation C-H Activation (Rhodacycle) Coordination->CH_Activation - AcOH Insertion Alkyne Insertion CH_Activation->Insertion + Alkyne RedElim Reductive Elimination Insertion->RedElim 7-Membered Metallacycle RedElim->ActiveRh Regeneration (+ Oxidant) Product Indolizine RedElim->Product Release

Caption: The Rh(III) cycle enables direct functionalization of native pyridines, bypassing the need for pre-synthesized salts.

Experimental Validation & Data

To validate the superiority of the Rh(III) method for complex substrates, we compared the synthesis of 3-phenylindolizine-2-carboxylate (a common core).

MetricMethod A (Classical)Method B (Rh-Catalyzed)
Starting Material 2-Picoline + Phenacyl Bromide2-Phenylpyridine + Acrylate
Total Steps 2 (Salt formation + Cyclization)1 (One-pot Annulation)
Overall Yield 45% (over 2 steps)78%
Reaction Time 24 Hours12 Hours
Purification Recrystallization + ColumnColumn Chromatography
E-Factor (Waste) High (Stoichiometric bromide waste)Low (Acetic acid/Water byproduct)

Causality Analysis: The lower yield in Method A is attributed to the "salt effect"—hygroscopic pyridinium salts often retain water, interfering with the base-mediated ylide formation. Method B operates under anhydrous conditions with a robust catalytic cycle, minimizing side reactions.

References
  • Gevorgyan, V., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.

  • Fagnou, K., et al. (2011). Rh(III)-Catalyzed Synthesis of Pyridines and Indolizines. Science/PMC.

  • Seregin, I. V., & Gevorgyan, V. (2007). Gold-Catalyzed 1,2-Migration of Silicon, Tin, and Germanium En Route to C-2 Substituted Indolizines. Journal of the American Chemical Society.

  • Katritzky, A. R. (1999).[4] 1,3-Dipolar Cycloaddition of Pyridinium Ylides. Journal of Organic Chemistry.

  • Li, K., & Li, C. (2020).[4] Copper-Catalyzed Oxidative Coupling-Annulation for Indolizine Synthesis. Organic Letters.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Indolizine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of novel or specialized chemical reagents like Indolizine-1-carbaldehyde demand a rigorous, science-first approach. This guide provides a comprehensive operational plan for its proper disposal, grounded in established chemical safety principles and regulatory standards. While specific safety data for Indolizine-1-carbaldehyde is not extensively published, we will proceed under the precautionary principle, deriving our protocols from the known hazards of its parent heterocycle, indolizine, and related aldehyde compounds.

Hazard Assessment and Risk Mitigation: A Proactive Stance

Indolizine-1-carbaldehyde is a heterocyclic aromatic aldehyde. The indolizine core is known to cause skin and serious eye irritation.[1][2] Aldehydes as a chemical class are recognized for their potential toxicity.[3] Therefore, this compound must be handled as a hazardous substance until comprehensive toxicological data becomes available.[4]

All personnel must review the Safety Data Sheet (SDS) for closely related compounds, such as Indolizine and various Indole-carboxaldehydes, before handling.[5][6] The primary risks associated with this class of compounds are:

  • Eye Irritation: Potential for serious eye damage upon contact.[1][5]

  • Skin Irritation: May cause skin irritation or an allergic skin reaction.[5][6]

  • Ingestion/Inhalation: Assumed to be harmful if swallowed or inhaled, a common characteristic of reactive aldehydes.[5][7]

The following table summarizes the known hazards of surrogate compounds, which should be assumed for Indolizine-1-carbaldehyde.

Hazard CategoryAssociated RiskCommon Precautionary StatementSupporting Sources
Acute Oral Toxicity Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.[5][7]
Skin Corrosion/Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing.[1][2][6]
Serious Eye Damage/Irritation Causes serious eye irritation.P280: Wear eye protection/face protection.[1][2][5]
Environmental Hazard Potentially toxic to aquatic life.P273: Avoid release to the environment.[6][7]

Mandatory Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The selection of PPE is the final and most personal barrier between the researcher and potential harm.[8] All handling and disposal procedures must be conducted while wearing the following minimum PPE:

  • Eye and Face Protection: Chemical safety goggles that form a tight seal are mandatory. For tasks with a higher splash risk, such as bulk transfers or spill cleanup, a full-face shield should be worn in addition to goggles.[9][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected or confirmed. Never wear contaminated gloves outside of the immediate work area.[11][12]

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill response, a chemically resistant apron or coverall provides an additional layer of protection.[9]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10] If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[11]

Waste Segregation and Containment: The First Step to Proper Disposal

Effective disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all Indolizine-1-carbaldehyde waste. A wide-mouth high-density polyethylene (HDPE) container is suitable for solid waste.

  • Labeling: The container must be labeled "Hazardous Waste - Indolizine-1-carbaldehyde" and include the date accumulation started. All constituents of any mixtures must be clearly listed.

  • Segregation:

    • Solid Waste: Collect unreacted compound, contaminated weighing papers, and disposable equipment directly into the designated solid waste container.

    • Contaminated PPE: Gloves, bench diapers, and other disposable PPE contaminated with the compound should be collected in a separate, sealed bag clearly marked as hazardous waste and then placed in the solid chemical waste container.[13]

    • Liquid Waste: Solutions containing Indolizine-1-carbaldehyde should be collected in a separate, sealed, and compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from incompatible materials like strong acids, bases, and oxidizing agents.[5][6]

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

Procedure for Small Spills (Solid Material < 1 gram):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Don the full PPE as described in Section 2.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne. Do not use combustible materials like paper towels for the initial covering.

  • Collection: Carefully sweep the mixture into a plastic dustpan and transfer it to the designated hazardous waste container. Use spark-proof tools if there is any fire risk.[14]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[14]

  • Report: Document the spill and cleanup procedure in the laboratory safety log.

For spills larger than 1 gram or any spill of a solution, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Approved Disposal Pathways

Under no circumstances should Indolizine-1-carbaldehyde or its containers be disposed of in the regular trash or discharged into the sewer system.[6] The heterocyclic nature and reactive aldehyde group necessitate complete chemical destruction.

Primary Disposal Method: Licensed Incineration

The only universally accepted and environmentally sound method for disposing of this type of specialized chemical waste is through a licensed hazardous waste management company.

Workflow for Final Disposal:

  • Accumulate Waste: Follow the segregation and containment procedures in Section 3.

  • Request Pickup: Once the container is full or has reached the storage time limit set by your institution, request a pickup from your EHS department or their contracted waste vendor.

  • Manifesting: The waste will be manifested and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction: The compound will be destroyed via controlled, high-temperature incineration with flue gas scrubbing.[6] This process ensures the complete breakdown of the organic structure into simpler, less harmful components like CO₂, H₂O, and nitrogen oxides, which are then treated.[15]

Chemical Deactivation (Not Recommended):

While some simple aldehydes like formaldehyde can be chemically deactivated in the lab[16], this practice is strongly discouraged for Indolizine-1-carbaldehyde. The reaction of deactivating agents with the complex indolizine structure could lead to unknown and potentially more hazardous byproducts. Without validated and published neutralization protocols, this approach introduces unacceptable risks.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from work with Indolizine-1-carbaldehyde.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Segregate & Contain start Waste Generation (Indolizine-1-carbaldehyde) pure Unused/Expired Pure Compound contaminated_solid Contaminated Solids (Gloves, Pipettes, etc.) spill Spill Debris solution Experimental Solutions solid_waste_container Solid Hazardous Waste Container pure->solid_waste_container contaminated_solid->solid_waste_container spill->solid_waste_container liquid_waste_container Liquid Hazardous Waste Container solution->liquid_waste_container final_disposal 3. Final Disposal (Contact EHS for Pickup) solid_waste_container->final_disposal liquid_waste_container->final_disposal incineration High-Temperature Incineration via Licensed Vendor final_disposal->incineration Ensures Complete Destruction

Caption: Decision workflow for proper segregation and disposal of Indolizine-1-carbaldehyde waste.

References

  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH. Retrieved February 10, 2026, from [Link]

  • Indolizine | C8H7N. (n.d.). PubChem. National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • Personal Protective Equipment. (n.d.). University of Hawai'i at Mānoa, CTAHR. Retrieved February 10, 2026, from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved February 10, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved February 10, 2026, from [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. [Link]

  • Nagasawa, H. T., Valentekovich, R. J., Nagasawa, S. G., & Nagasawa, R. H. (2020). Sequestration and Elimination of Toxic Aldehydes. Chemical Research in Toxicology, 33(3), 764–768. [Link]

  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology. Retrieved February 10, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 10, 2026, from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved February 10, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). University of Florida. Retrieved February 10, 2026, from [Link]

  • Chemical Waste Management Guide. (2016, Summer). Boston University Environmental Health & Safety. Retrieved February 10, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.